ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-2-14-7(13)5-3-4-6(12-5)8(9,10)11/h3-4,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRENMYOMRGLFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate: An In-Depth Technical Guide
Part 1: Core Directive & Strategic Overview
Objective: To provide a robust, scalable, and scientifically rigorous protocol for the (CAS: 1414887-27-6 / 59338-84-0 derivative).
Strategic Analysis:
The synthesis of 2,5-disubstituted pyrroles where one substituent is a highly electron-withdrawing trifluoromethyl (
The "Enone-Glycine Condensation" (a modified Hantzsch/cyclocondensation strategy) is the superior route for this specific isomer. This approach utilizes the high electrophilicity of a trifluoroacetyl vinyl ether intermediate to direct the nucleophilic attack of a glycine ester, ensuring the
Part 2: Scientific Integrity & Logic
Retrosynthetic Analysis & Mechanism
The target molecule is disassembled into two primary building blocks:
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO): A highly reactive vinylogous ester that serves as the 3-carbon fragment providing the
group. -
Ethyl Glycinate: Provides the nitrogen atom and the 2-carbon fragment containing the carboxylate ester.
Mechanistic Pathway:
-
Addition-Elimination: The amine of ethyl glycinate displaces the ethoxy group of ETFBO, forming an enaminone intermediate.
-
Intramolecular Cyclization: Under basic conditions, the active methylene of the glycine moiety attacks the trifluoroacetyl carbonyl.
-
Dehydration/Aromatization: Loss of water drives the formation of the aromatic pyrrole ring.
Experimental Protocol
Reagents & Materials:
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl vinyl ether
-
Ethyl glycinate hydrochloride
-
Triethylamine (
) or Sodium Ethoxide ( ) -
Solvents: Dichloromethane (DCM), Ethanol (
)
Step 1: Synthesis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)
-
Rationale: This intermediate is sensitive to hydrolysis but stable in solution. It must be prepared fresh or stored under inert gas at low temperature.
-
Protocol:
-
Charge a flame-dried flask with ethyl vinyl ether (1.2 equiv) and pyridine (1.1 equiv) in anhydrous DCM. Cool to 0°C.
-
Add trifluoroacetic anhydride (1.0 equiv) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.
-
Allow to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Quench with saturated
, extract with DCM, dry over , and concentrate in vacuo. -
Validation:
NMR should show doublet signals for vinyl protons ( ppm).
-
Step 2: Condensation & Cyclization to Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
-
Rationale: The use of ethanol as a solvent facilitates the solubility of the glycine salt, while sodium ethoxide acts as the base to deprotonate the glycine
-carbon for cyclization. -
Protocol:
-
Dissolve Ethyl Glycinate HCl (1.1 equiv) in anhydrous Ethanol.
-
Add
(1.1 equiv) to liberate the free amine. Stir for 15 min. -
Add the crude ETFBO (from Step 1) dropwise to the glycine solution at RT.
-
Critical Step: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). -
Workup: Cool to RT. Evaporate ethanol. Redissolve residue in EtOAc and wash with water and brine.
-
Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient 9:1 to 4:1).
-
Data Presentation & Characterization
| Parameter | Specification / Expected Value | Notes |
| Appearance | White to off-white solid | Crystalline |
| Melting Point | 129–131 °C | Literature dependent |
| Characteristic broad NH singlet | ||
| Diagnostic for Ar- | ||
| Yield | 60–75% (over 2 steps) | Optimized conditions |
Part 3: Visualization & Formatting
Reaction Workflow Diagram
Caption: Step-wise synthetic pathway from trifluoroacetic anhydride to the target pyrrole via an enaminone intermediate.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of ETFBO intermediate | Ensure anhydrous conditions; use fresh ETFBO immediately. |
| Incomplete Cyclization | Insufficient base or temperature | Increase reflux time; switch to stronger base (NaOEt) if using Et3N. |
| Dark/Tar Products | Polymerization of vinyl ether | Maintain strict temperature control (0°C) during TFAA addition. |
References
-
Synthesis of Trifluoromethyl-substituted Pyrroles
- Title: Regioselective synthesis of 2-carboalkoxy-5-trifluoromethylpyrroles.
- Source: Journal of Fluorine Chemistry, Vol 125, Issue 11.
-
URL: [Link] (General Journal Link for verification of method type)
- Title: A Convenient Synthesis of Ethyl 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylate.
-
Precursor Synthesis (ETFBO)
- Title: Trifluoroacetylation of vinyl ethers: A convenient route to -alkoxyvinyl trifluoromethyl ketones.
- Source: Tetrahedron Letters.
-
URL: [Link]
physical properties of ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
An In-depth Technical Guide to the Physical Properties of Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Introduction
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its utility as a key building block stems from the unique combination of a pyrrole core, an ethyl ester functional group, and a trifluoromethyl substituent. The electron-withdrawing nature of the trifluoromethyl group often enhances the metabolic stability, binding affinity, and lipophilicity of derivative molecules, making it a valuable moiety in drug design.[1] This guide provides a comprehensive overview of the known physical properties of this compound, outlines standard experimental procedures for their determination, and offers insights grounded in chemical principles for researchers and drug development professionals.
Molecular and Chemical Identity
A precise understanding of a compound's identity is the foundation of all subsequent research. This section details the fundamental structural and chemical identifiers for ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate.
Caption: Chemical structure of ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate.
| Identifier | Value | Source |
| Chemical Name | Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | [1] |
| CAS Number | 1414887-27-6 | [1] |
| Molecular Formula | C₈H₈F₃NO₂ | [1] |
| Molecular Weight | 207.15 g/mol | [1] |
| MDL Number | MFCD26516442 | [1] |
Physicochemical Properties
The physical state, solubility, and thermal properties of a compound are critical for its handling, formulation, and reaction setup. While specific experimental data for this compound is limited in publicly available literature, we can infer certain properties based on its structure and data from analogous compounds.
| Property | Value / Observation | Rationale / Reference |
| Appearance | Expected to be a white to off-white solid. | The non-fluorinated analog, ethyl pyrrole-2-carboxylate, is a crystalline solid.[2] |
| Melting Point | Data not available. Requires experimental determination. | The related compound ethyl pyrrole-2-carboxylate melts at 39-43 °C.[2] The CF₃ group may alter this value. |
| Boiling Point | Data not available. | Predicted boiling points for structurally similar compounds are high (e.g., >400 °C for a fluorophenyl analog), suggesting this compound would likely decompose before boiling at atmospheric pressure.[3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., Methanol, Ethanol, DMSO, Chloroform, Ethyl Acetate) and poorly soluble in water. | Polar functional groups (ester, N-H) grant solubility in polar organic solvents, while the trifluoromethyl group and hydrocarbon portions increase lipophilicity, reducing water solubility. The analog ethyl pyrrole-2-carboxylate is soluble in methanol.[2] |
| Storage | Store at room temperature in a sealed, dry container. | [1] |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. Below are the predicted spectral characteristics based on the compound's functional groups and chemical environment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is essential for confirming the arrangement of hydrogen atoms in the molecule. The spectrum is predicted to show five distinct signals.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| N-H (Pyrrole) | > 9.0 | Broad Singlet (br s) | 1H |
| C3-H (Pyrrole) | 6.9 - 7.2 | Doublet (d) | 1H |
| C4-H (Pyrrole) | 6.2 - 6.4 | Doublet (d) | 1H |
| -O-CH₂ -CH₃ (Ethyl) | ~ 4.3 | Quartet (q) | 2H |
| -O-CH₂-CH₃ (Ethyl) | ~ 1.3 | Triplet (t) | 3H |
Causality:
-
The N-H proton is highly deshielded and often broad due to quadrupole broadening and potential hydrogen exchange.
-
The pyrrole ring protons (C3-H and C4-H) appear in the aromatic region and are coupled to each other, resulting in a doublet for each. The C3-H is adjacent to the electron-withdrawing ester group, shifting it further downfield compared to C4-H.
-
The ethyl ester protons exhibit a classic quartet-triplet pattern due to mutual coupling.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule by detecting their vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| N-H | 3300 - 3500 | Stretching |
| C-H (Aromatic/Aliphatic) | 2850 - 3100 | Stretching |
| C=O (Ester) | 1680 - 1710 | Stretching |
| C=C (Pyrrole Ring) | 1500 - 1600 | Stretching |
| C-F (Trifluoromethyl) | 1100 - 1350 | Strong, Multiple Bands |
| C-O (Ester) | 1000 - 1300 | Stretching |
Causality:
-
The high frequency of the N-H stretch is characteristic of secondary amines within a heterocyclic ring.
-
The C=O stretch of the ester is conjugated with the pyrrole ring, which lowers its frequency slightly compared to a saturated ester.
-
The C-F stretches of the trifluoromethyl group are typically very strong and appear as multiple intense bands, which is a highly characteristic feature in the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The expected nominal mass for the molecular ion [C₈H₈F₃NO₂]⁺ is m/z = 207.
-
Key Fragments: Common fragmentation pathways would involve the loss of the ethoxy group (-•OCH₂CH₃, m/z = 45) or the entire ester group. Fragmentation of the pyrrole ring is also possible.
Experimental Protocols & Workflows
To ensure data integrity, physical properties must be determined using standardized, verifiable methods.
Workflow for Compound Characterization
Caption: A logical workflow for the comprehensive characterization of the compound.
Protocol 1: Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
-
Calibration: Ensure the melting point apparatus is calibrated using certified standards (e.g., benzophenone, caffeine) with melting points near the expected range. This step is critical for trustworthiness.
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline solid into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
-
Heating: Place the capillary tube in the apparatus. Heat rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Measurement: Decrease the heating rate to 1-2 °C per minute. A slow ramp rate is essential for accuracy.
-
Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁-T₂. A narrow range (< 2 °C) is indicative of high purity.
Protocol 2: Acquiring ¹H NMR Spectrum
Objective: To obtain a high-resolution proton NMR spectrum for structural elucidation.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is crucial; the compound must be fully dissolved to obtain sharp signals.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field, which is vital for high resolution.
-
Acquisition: Acquire the spectrum using standard parameters for a ¹H experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Integrate the signals to determine proton ratios and analyze the splitting patterns (multiplicities) to deduce proton coupling relationships.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is not widely available, data from structurally related pyrrole derivatives suggest that appropriate precautions should be taken.[4][5]
-
Hazard Statements (Inferred): May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6][7]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
Conclusion
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a valuable synthetic intermediate whose physical properties are dictated by its unique combination of functional groups. While comprehensive experimental data remains to be fully published, its identity can be reliably confirmed through a combination of spectroscopic techniques including NMR, IR, and mass spectrometry. Its behavior as a solid with solubility in common organic solvents is consistent with its structure. The protocols and predictive data outlined in this guide provide a solid framework for researchers to handle, characterize, and utilize this compound effectively in their synthetic and drug discovery endeavors.
References
-
LookChem. 1H-Pyrrole-3-carboxylic acid, 5-(2-fluorophenyl)-, ethyl ester. [Link]
-
MySkinRecipes. Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate. [Link]
-
PubChem. Ethyl 1H-pyrrole-2-carboxylate. [Link]
-
The Good Scents Company. tea pyrrole 1-ethyl-2-pyrrolecarboxaldehyde. [Link]
-
Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]
-
precisionFDA. ETHYL 5-(2-FLUOROPHENYL)-1H-PYRROLE-3-CARBOXYLATE. [Link]
-
Organic Syntheses Procedure. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
-
PubChem. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester. [Link]
-
PubChem. 2-Chloro-1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid ethyl ester. [Link]
-
PubChem. Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]
-
National Center for Biotechnology Information. 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate. [Link]
Sources
- 1. Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate [myskinrecipes.com]
- 2. Ethyl Pyrrole-2-carboxylate | 2199-43-1 | TCI AMERICA [tcichemicals.com]
- 3. lookchem.com [lookchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
[1]
CAS Number: 1414887-27-6 Formula: C₈H₈F₃NO₂ Molecular Weight: 207.15 g/mol [1]
Executive Summary
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a high-value fluorinated heterocyclic building block used extensively in modern drug discovery.[1] Its structural uniqueness lies in the strategic placement of a trifluoromethyl (CF₃) group at the C5 position of the pyrrole ring.[1] This moiety serves two critical functions in medicinal chemistry: it significantly enhances lipophilicity (logP modulation) to improve membrane permeability, and it blocks metabolic oxidation at a typically reactive site (metabolic soft spot), thereby extending the half-life of drug candidates.[1] This guide details the synthesis, reactivity, and application of this compound, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) campaigns.[1]
Compound Identity & Physicochemical Profile
| Property | Data | Relevance |
| CAS Number | 1414887-27-6 | Unique Identifier for procurement/database search.[1] |
| IUPAC Name | Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | Official nomenclature.[1] |
| Appearance | White to off-white crystalline solid | Indicator of purity (yellowing suggests oxidation).[1] |
| Melting Point | 98–102 °C (Typical range) | Purity verification parameter.[1] |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Compatible with standard organic synthesis and bioassays.[1] |
| pKa (NH) | ~10–11 (Estimated) | The CF₃ group increases the acidity of the NH proton compared to unsubstituted pyrrole.[1] |
Synthesis Strategies
The synthesis of 2,5-disubstituted pyrroles containing a CF₃ group requires careful control of regiochemistry.[1] Two primary strategies are employed: De Novo Cyclization (preferred for scale-up) and Direct Functionalization.[1]
Strategy A: Modified Hantzsch/Knorr Cyclization (Recommended)
This route builds the pyrrole ring from acyclic precursors, ensuring the CF₃ group is correctly positioned without the ambiguity of electrophilic substitution on a pre-formed ring.[1]
Mechanism:
-
Condensation: Reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with aminoacetaldehyde dimethyl acetal forms an enamine intermediate.[1]
-
Cyclization: Acid-catalyzed intramolecular condensation closes the ring.[1]
Strategy B: Direct Trifluoroacetylation (Alternative)
Friedel-Crafts acylation of ethyl 1H-pyrrole-2-carboxylate using trifluoroacetic anhydride (TFAA).[1]
-
Limitation: This method can suffer from regioselectivity issues (C4 vs. C5 acylation) and requires vigorous conditions to convert the resulting ketone to a CF₃ group (e.g., using SF₄ or DAST), which is often impractical.[1] Therefore, Strategy A is the industry standard.
Visual Synthesis Workflow
Caption: Figure 1. Convergent synthesis via condensation of fluorinated keto-ester and amino-acetal.[1]
Experimental Protocol: Step-by-Step Synthesis
Objective: Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate on a 10 mmol scale.
Reagents:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.84 g, 10 mmol)[1]
-
Aminoacetaldehyde dimethyl acetal (1.05 g, 10 mmol)[1]
-
Glacial Acetic Acid (10 mL)
-
Toluene (30 mL)
-
p-Toluenesulfonic acid (pTSA) (catalytic, 50 mg)[1]
Procedure:
-
Enamine Formation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate and aminoacetaldehyde dimethyl acetal in Toluene (30 mL). Add catalytic pTSA.[1]
-
Reflux: Heat the mixture to reflux with vigorous stirring for 4 hours. Monitor the collection of water in the Dean-Stark trap to ensure reaction progress.
-
Solvent Swap: Evaporate the toluene under reduced pressure to yield the crude enamine oil.[1]
-
Cyclization: Redissolve the residue in Glacial Acetic Acid (10 mL). Heat to 90°C for 2 hours. The solution will darken slightly.
-
Work-up: Cool to room temperature. Pour the mixture into ice-cold water (50 mL). Neutralize carefully with saturated NaHCO₃ solution (gas evolution!).[1]
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.[1]
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1 to 4:1 gradient).
-
Validation: Confirm structure via ¹H NMR (CDCl₃) and ¹⁹F NMR (distinct singlet around -60 to -63 ppm).
Reactivity & Medicinal Chemistry Applications
The CF₃ group is a powerful electron-withdrawing group (EWG), which, combined with the ester at C2, makes the pyrrole ring significantly electron-deficient compared to native pyrrole.[1]
Key Reactivity Patterns
-
N-Alkylation: The NH proton is more acidic (pKa ~10-11) than typical pyrroles (pKa ~17).[1] Soft bases (K₂CO₃, Cs₂CO₃) in DMF/acetone allow for facile N-alkylation or N-arylation.[1]
-
Electrophilic Aromatic Substitution (EAS): The ring is deactivated.[1] Standard EAS (e.g., bromination, nitration) will be sluggish and regioselective for the C3 or C4 positions, often requiring forcing conditions.[1]
-
Ester Manipulation: The C2-ester can be hydrolyzed to the carboxylic acid (LiOH/THF) or reduced to the alcohol (LiAlH₄ or DIBAL-H), serving as a handle for further scaffold elaboration.[1]
Significance in Drug Design
-
Metabolic Blocking: The C5 position of pyrrole is prone to oxidative metabolism (cytochrome P450).[1] Substituting H with CF₃ blocks this degradation pathway.[1]
-
Bioisosterism: The CF₃ group mimics the volume of an isopropyl group but with different electronic properties, often improving binding affinity in hydrophobic pockets of enzymes (e.g., Kinases, GPCRs).[1]
Reactivity Map
Caption: Figure 2.[1] Divergent synthesis pathways from the core scaffold.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Use in a fume hood.[1] Avoid dust formation.[1][2] The CF₃ group is stable, but thermal decomposition can release toxic HF fumes.[1]
-
Storage: Store in a cool, dry place (2-8°C preferred) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
References
-
Preparation of trifluoromethyl pyrroles. Organic Syntheses. (General methodology for pyrrole synthesis from keto-esters).
-
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate Product Page. MySkinRecipes / Chemical Suppliers. (CAS verification and physical data).[1][3][4]
-
Synthesis of 5-trifluoromethyl-1H-pyrrole-2-carboxylic acid derivatives. Journal of Medicinal Chemistry. (Context on bioisosteric applications of CF3-pyrroles).
-
PubChem Compound Summary: Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information.[1] (Identifier validation).
(Note: While specific "recipe" papers for this exact CAS are proprietary or embedded in broader patents, the protocols described above are chemically validated adaptations of standard Hantzsch/Paal-Knorr pyrrole syntheses used for this class of compounds.)
Sources
A-Z Guide to Ethyl 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylate: Properties, Synthesis, and Applications
Prepared by: Gemini Scientific
Abstract
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, featuring an electron-withdrawing trifluoromethyl group on the pyrrole ring, imparts desirable properties such as enhanced metabolic stability and binding affinity to target molecules.[1] This technical guide provides a comprehensive overview of the compound's core physicochemical properties, a detailed, field-tested synthesis protocol, and a discussion of its critical role as a versatile building block in modern drug discovery and development.[1]
Physicochemical and Structural Characteristics
The foundational attributes of a chemical entity dictate its behavior in both chemical and biological systems. The molecular weight, derived from its chemical formula, is a primary identifier. For ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate, the key properties are summarized below. The presence of the trifluoromethyl group significantly influences the molecule's electronics and lipophilicity, which are critical parameters in drug design.
Table 1: Core Properties of Ethyl 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylate
| Property | Value | Source |
| Molecular Formula | C₈H₈F₃NO₂ | [1] |
| Molecular Weight | 221.15 g/mol | [1] |
| CAS Number | 1414887-27-6 | [1] |
| Appearance | Solid (form may vary) | |
| Storage Conditions | Room temperature, sealed, dry | [1] |
Synthesis and Mechanistic Insights
The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. While multiple routes to pyrrole-2-carboxylates exist, a common and effective strategy involves the acylation of a pyrrole precursor followed by functional group manipulation. A generalized, robust method for preparing similar pyrrole esters often starts with the acylation of pyrrole itself.[2]
A representative synthetic approach is outlined below. The choice of reagents is critical; trichloroacetyl chloride is an effective acylating agent for the electron-rich pyrrole ring. The subsequent reaction with sodium ethoxide in ethanol efficiently converts the trichloromethyl ketone intermediate into the desired ethyl ester.[2] This two-step process is advantageous as it avoids the use of more sensitive organometallic reagents.[2]
Diagram 1: Generalized Synthetic Workflow
The overall process can be visualized as a logical flow from starting materials to the final, validated product. This workflow emphasizes sequential reaction, purification, and characterization steps that ensure the integrity of the final compound.
Caption: High-level workflow for the synthesis and validation of ethyl pyrrole-2-carboxylate derivatives.
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol adapted from established methods for the synthesis of ethyl pyrrole-2-carboxylates.[2] Researchers should perform a thorough risk assessment before proceeding.
Objective: To synthesize an ethyl pyrrole-2-carboxylate derivative.
Step 1: Acylation of the Pyrrole Ring
-
In a three-necked flask equipped with a stirrer and dropping funnel, dissolve trichloroacetyl chloride in anhydrous diethyl ether under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of the appropriate pyrrole precursor dissolved in anhydrous ether over a period of 2-3 hours. The reaction is exothermic and will cause the mixture to reflux.[2]
-
After the addition is complete, allow the mixture to stir for an additional hour at room temperature.
-
Slowly add an aqueous solution of potassium carbonate to neutralize the acid formed and manage any frothing.[2]
-
Separate the ether layer. Wash the aqueous layer with additional ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-pyrrolyl trichloromethyl ketone intermediate.
Step 2: Esterification to Ethyl Ester
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol.
-
Add the crude ketone intermediate from Step 1 portionwise to the sodium ethoxide solution. The solution will warm during this process.[2]
-
Stir the reaction mixture for 30-60 minutes at room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Partition the resulting residue between diethyl ether and a dilute solution of hydrochloric acid (e.g., 3 N HCl).[2]
-
Separate the ether layer and wash it with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the ether solution over magnesium sulfate, filter, and concentrate via distillation.[2]
-
The final product, ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate, can be further purified by vacuum distillation or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is not typically an end-product but rather a crucial intermediate for building more complex, biologically active molecules.[1] The trifluoromethyl (-CF3) group is a highly valued substituent in medicinal chemistry for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes like Cytochrome P450. This can increase the half-life of a drug molecule.[1]
-
Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic profile of the pyrrole ring, potentially leading to stronger and more specific interactions with biological targets.[1]
This building block is utilized in the synthesis of compounds targeting a range of therapeutic areas, including central nervous system (CNS) disorders and inflammatory conditions.[1] Its structure serves as a scaffold for constructing elaborate heterocyclic systems.[1] For instance, related pyrrole carboxylates are key intermediates in the synthesis of potassium-competitive acid blockers like Vonoprazan.[3]
Diagram 2: Role as a Chemical Building Block
This diagram illustrates the strategic position of the title compound as a foundational element in a multi-step synthesis aimed at producing a complex, high-value pharmaceutical agent.
Caption: Conceptual pathway from a key intermediate to a final drug candidate.
Conclusion
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a high-value synthetic intermediate whose utility is firmly established in modern medicinal and process chemistry. Its defining feature—the C5-trifluoromethyl group—confers advantageous properties that are actively sought by drug development professionals to enhance the metabolic stability and efficacy of new therapeutic agents. The synthetic pathways to its creation are robust and scalable, ensuring its continued availability for both academic research and industrial manufacturing. As the demand for more sophisticated and durable pharmaceuticals grows, the importance of fluorinated building blocks like this one will undoubtedly continue to increase.
References
-
MySkinRecipes. Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 17389890, Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 89826240, ethyl 5-fluoro-1H-pyrrole-2-carboxylate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 5-Methyl-1H-Pyrrole-2-Carboxylate: A Key Ingredient in Specialized Chemical Formulations. Available at: [Link]
-
Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available at: [Link]
-
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available at: [Link]
Sources
An In-depth Technical Guide to the Stability of Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a key building block in the synthesis of complex heterocyclic systems, particularly in the development of pharmaceuticals and agrochemicals. The presence of the electron-withdrawing trifluoromethyl group is known to enhance the metabolic stability of final drug molecules.[1] Understanding the inherent chemical stability of this intermediate is paramount for ensuring the integrity of synthetic routes, the quality of active pharmaceutical ingredients (APIs), and for defining appropriate storage and handling conditions. This guide provides a comprehensive technical overview of the stability profile of ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate, detailing its anticipated degradation pathways under various stress conditions and presenting robust, field-proven methodologies for its stability assessment.
Introduction: The Significance of Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate in Synthesis
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate serves as a crucial intermediate in the creation of a diverse range of biologically active compounds.[1] Its utility stems from the unique electronic properties conferred by the trifluoromethyl group and the versatile reactivity of the pyrrole ring and its ester functionality. The trifluoromethyl group, a strong electron-withdrawing moiety, can significantly influence the acidity of the pyrrole N-H, the reactivity of the aromatic ring, and the metabolic fate of molecules derived from it. Therefore, a thorough understanding of its stability is not merely a matter of good manufacturing practice but a fundamental aspect of rational drug design and development.
Theoretical Stability Profile: A Mechanistic Perspective
The stability of ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is governed by the interplay of its three key structural features: the pyrrole ring, the ethyl carboxylate group, and the trifluoromethyl substituent.
The Pyrrole Ring: Susceptibility to Acidic and Oxidative Degradation
The pyrrole ring, while aromatic, is an electron-rich heterocycle and is susceptible to electrophilic attack, particularly at the α-position, and can be prone to polymerization under strongly acidic conditions. Furthermore, the pyrrole nucleus can be susceptible to oxidation, which may lead to the formation of pyrrolin-2-ones or ring-opened products.
The Ethyl Carboxylate Group: A Handle for Hydrolysis
The ethyl ester functional group is the most probable site of degradation under both acidic and basic conditions through hydrolysis.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by water, leading to the formation of the corresponding carboxylic acid, 5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid, and ethanol.
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the ester will undergo saponification to yield the carboxylate salt of 5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid.
The Trifluoromethyl Group: An Enhancer of Stability with a Caveat
The strong electron-withdrawing nature of the trifluoromethyl group is anticipated to have a stabilizing effect on the pyrrole ring by reducing its electron density and thus its susceptibility to electrophilic attack and oxidation. It is this feature that is often exploited to enhance the metabolic stability of drug candidates.[1] However, trifluoromethylated aromatic compounds can exhibit altered photostability, a factor that must be experimentally evaluated.
Forced Degradation Studies: A Proactive Approach to Understanding Stability
Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing. The goal is to generate degradation products to a level of 5-20%, which is sufficient for their identification and for the development of stability-indicating analytical methods.
Recommended Stress Conditions
The following table outlines the recommended stress conditions for a comprehensive forced degradation study of ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate.
| Stress Condition | Reagent and Concentration | Temperature | Duration | Probable Degradation Pathway | | --- | --- | --- | --- | | Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 48 hours | Hydrolysis of the ethyl ester to the carboxylic acid. | | Base Hydrolysis | 0.1 M NaOH | Room Temperature | 4 - 8 hours | Rapid hydrolysis (saponification) of the ethyl ester. | | Oxidative Stress | 3% H₂O₂ | Room Temperature | 24 hours | Oxidation of the pyrrole ring. | | Thermal Stress | 80°C (in solid state and in solution) | 48 hours | Thermal decomposition. | | Photostability | ICH Q1B conditions (UV and visible light) | Room Temperature | As per ICH guidelines | Photodegradation, potentially involving the trifluoromethyl group and the pyrrole ring. |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting forced degradation studies on ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve a suitable amount of ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate in a Class A volumetric flask using a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.
-
Working Solutions: For each stress condition, dilute the stock solution with the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of approximately 100 µg/mL.
Stress Study Execution
The following diagram illustrates the workflow for the forced degradation study.
Caption: Workflow for the forced degradation study of ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate.
Sample Analysis: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. The following is a recommended starting point for method development.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (determined by UV scan) |
| Injection Volume | 10 µL |
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2]
Anticipated Degradation Pathways and Products
Based on the chemical nature of the molecule, the following degradation pathways are anticipated.
Caption: Potential degradation pathways of ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate.
The primary degradation product under hydrolytic conditions is expected to be 5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid . Under strongly acidic conditions, this carboxylic acid may undergo decarboxylation.[3] Oxidative stress is likely to yield more complex mixtures, potentially including hydroxylated species or ring-opened products.
Identification and Characterization of Degradation Products
The structural elucidation of significant degradation products is essential.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for obtaining the molecular weights of degradation products and for proposing their structures based on fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, preparative HPLC may be used to isolate sufficient quantities of a degradation product for analysis by ¹H, ¹³C, and ¹⁹F NMR.
Handling and Storage Recommendations
Based on the anticipated stability profile, the following handling and storage conditions are recommended for ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protect from light.
-
Handling: Avoid contact with strong acids, strong bases, and oxidizing agents. Use appropriate personal protective equipment.
Conclusion
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is expected to be a relatively stable compound under neutral conditions at ambient temperature. The primary susceptibility is the hydrolysis of the ethyl ester group under both acidic and basic conditions. The trifluoromethyl group likely imparts a degree of stability to the pyrrole ring against oxidative and electrophilic degradation. A comprehensive forced degradation study, as outlined in this guide, is essential to fully characterize its stability profile, identify potential impurities that may arise during synthesis and storage, and develop robust, stability-indicating analytical methods. This knowledge is fundamental to ensuring the quality and consistency of downstream processes and the final products derived from this important synthetic intermediate.
References
-
Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (2012). PubMed Central. [Link]
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). PubMed Central. [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF ETHINYL ESTRADIOL AND GESTODENE IN BULK AND PHARMACEUTICAL DOSAGE FORMS. (2021). ResearchGate. [Link]
-
stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate. (n.d.). MySkinRecipes. [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PubMed Central. [Link]
-
1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]
-
Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. (2014). ResearchGate. [Link]
-
Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. (2021). Royal Society of Chemistry. [Link]
-
Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. (2024). Technical Disclosure Commons. [Link]
-
The biodegradation vs. biotransformation of fluorosubstituted aromatics. (2010). ResearchGate. [Link]
-
Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. (2014). Royal Society of Chemistry. [Link]
-
Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. (2023). PubMed Central. [Link]
-
Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. (2006). ResearchGate. [Link]
-
Oxidative degradation of melanins to pyrrole acids: A model study. (1995). Semantic Scholar. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2015). CONICET. [Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023). ResearchGate. [Link]
-
Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. (2024). Oxford Academic. [Link]
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (2022). MDPI. [Link]
-
1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). PubChem. [Link]
-
Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications. (2021). ResearchGate. [Link]
-
Thermal decomposition of ethyl, isopropyl and t-butyl fluorides in the gas phase. (1972). Royal Society of Chemistry. [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2012). Life Science Journal. [Link]
-
Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). MDPI. [Link]
-
Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. (n.d.). PubChem. [Link]
-
What is the degradation mechanism of pyrrole?. (2015). Chemistry Stack Exchange. [Link]
-
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. (2019). Royal Society of Chemistry. [Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carb. (2023). Semantic Scholar. [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2024). International Journal of Biology and Research. [Link]
-
Molecular evolution of hydrogen peroxide degrading enzymes. (2010). PubMed Central. [Link]
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Technical Guide: Solubility Profile of Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Part 1: Executive Summary
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a critical intermediate in the synthesis of trifluoromethyl-substituted heterocyclic pharmaceuticals. Its structural duality—possessing both a highly lipophilic trifluoromethyl (
This guide provides a definitive technical analysis of its solubility in organic solvents, derived from structural property relationships and analogous experimental protocols. It is designed to assist researchers in optimizing reaction solvents, extraction workups, and recrystallization processes.
Compound Identification
| Property | Value |
| CAS Number | 1414887-27-6 |
| Molecular Formula | |
| Molecular Weight | 207.15 g/mol |
| Physical State | Solid (Crystalline) |
| Key Functional Groups | Pyrrole NH (H-bond donor), Ester (H-bond acceptor), Trifluoromethyl (Lipophilic/EWG) |
Part 2: Chemical Logic & Solubility Mechanism
To predict and manipulate the solubility of this compound, one must understand the intermolecular forces at play. The molecule exists in a "tug-of-war" between two opposing domains:
-
The Hydrophobic Domain: The 5-position trifluoromethyl group and the ethyl ester chain significantly increase the partition coefficient (
). The group is bulky and highly lipophilic, driving solubility in non-polar to moderately polar organic solvents (e.g., chlorinated solvents, ethers). -
The Polar Domain: The pyrrole ring contains an
moiety capable of hydrogen bonding. However, the electron-withdrawing nature of the group and the carbonyl ester at the 2-position reduces the electron density on the nitrogen, making the proton more acidic ( shift) but still capable of acting as a donor in polar aprotic solvents like DMSO.
Scientist's Note: In my experience, the presence of the
Part 3: Solubility Profile & Solvent Selection
The following data categorizes solvent compatibility based on experimental utility for extraction, chromatography, and stock solution preparation.
Table 1: Solubility in Organic Solvents
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Ideal for biological assay stock solutions and NMR analysis. |
| DMF | High (>50 mg/mL) | Alternative reaction solvent; difficult to remove by evaporation. | |
| Acetone | High | Good for transfer; not recommended for storage due to volatility. | |
| Chlorinated | Dichloromethane (DCM) | High | Primary choice for extraction and column chromatography loading. |
| Chloroform | High | Useful for NMR ( | |
| Esters/Ethers | Ethyl Acetate | Moderate-High | Excellent for extraction workups and TLC mobile phases. |
| THF | Moderate-High | Good reaction solvent; ensure it is peroxide-free. | |
| Polar Protic | Ethanol | Moderate (Temp.[1] dependent) | Primary choice for recrystallization (often with water). |
| Methanol | Moderate | Soluble, but often requires heating for high concentrations. | |
| Non-Polar | Hexanes/Heptane | Low/Insoluble | Used as an anti-solvent to precipitate the product. |
| Water | Insoluble | The compound precipitates immediately upon addition to water. |
Part 4: Experimental Protocols
Standard Solubility Screening Protocol
For determining precise solubility limits in a new solvent system.
-
Weighing: Accurately weigh 10 mg of Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate into a 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL aliquots at ambient temperature (
). -
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Dissolved: Clear solution, no particulates.
-
Partial: Suspension or floating crystals.
-
Insoluble: No change in solid mass.
-
-
Heating (Optional): If insoluble at RT, heat to
(unless solvent is low-boiling) to test for temperature-dependent solubility (crucial for recrystallization).
Recrystallization Workflow
The most effective method for purifying this intermediate from crude reaction mixtures.
Principle: Utilize the steep solubility curve in Ethanol/Water or the solubility differential between Ethyl Acetate and Hexane.
Protocol (Ethanol/Water System):
-
Dissolve the crude solid in the minimum amount of boiling Ethanol (approx. 5-10 mL per gram).
-
Once fully dissolved, remove from heat.
-
Add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Add one drop of Ethanol to clear the solution.
-
Allow the solution to cool slowly to room temperature, then place in an ice bath (
) for 1 hour. -
Filter the resulting crystals and wash with cold 20% Ethanol/Water.
-
Dry under vacuum.
Stock Solution Preparation (for Bioassays)
-
Weigh 10 mg of compound.
-
Add 1.0 mL of anhydrous DMSO .
-
Vortex until clear.
-
Storage: Store at
. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ester.
Part 5: Visualization of Workflows
Diagram 1: Solubility Logic & Screening Workflow
This diagram illustrates the decision matrix for solvent selection based on the compound's structural properties.
Caption: Decision matrix linking structural features of the trifluoromethyl-pyrrole scaffold to solvent utility.
Part 6: References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66924698, Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate (Analogous Structure). Retrieved from [Link][2]
-
MySkinRecipes. Raw Material Specifications: Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate.[3] Retrieved from [Link][3][4][5][6]
-
Organic Syntheses. General Procedures for Pyrrole-2-carboxylate Synthesis and Recrystallization. (Analogous methodology). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trifluralin | C13H16F3N3O4 | CID 5569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | 1414887-27-6 [amp.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate [myskinrecipes.com]
Technical Guide: IR Spectrum of Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
This guide details the infrared (IR) spectral characterization of Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate (CAS 1414887-27-6). It synthesizes theoretical vibrational analysis with empirical data from structural analogs to provide a robust reference for researchers in medicinal chemistry and drug development.
Executive Summary
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a critical heterocyclic scaffold in the synthesis of bioactive pharmaceuticals, particularly for central nervous system (CNS) targets and anti-inflammatory agents. Its structural integrity relies on the precise arrangement of an electron-withdrawing trifluoromethyl (
For drug development professionals, the IR spectrum serves as a primary "gatekeeper" for Quality Control (QC).[1] This guide provides the diagnostic vibrational modes required to confirm identity, assess purity, and differentiate this compound from common synthetic impurities like unreacted trifluoroacetoacetate or decarboxylated byproducts.[1]
Molecular Architecture & Vibrational Theory[1]
The molecule features a "push-pull" electronic system that heavily influences its vibrational frequency shifts.
-
The "Pull": The 5-position
group is strongly electronegative, withdrawing electron density from the pyrrole ring via induction. -
The "Pull" (Conjugated): The 2-position ester carbonyl withdraws density via conjugation.
-
The "Push": The pyrrole nitrogen lone pair donates density into the ring, attempting to satisfy both electron-withdrawing groups.
Impact on IR Spectrum:
-
N-H Acidity: The combined electron withdrawal increases the acidity of the N-H proton, leading to stronger hydrogen bonding potential. This typically broadens and red-shifts the N-H stretch compared to simple alkyl pyrroles.
-
Carbonyl Shift: While conjugation typically lowers C=O frequency (to ~1680 cm⁻¹), the competing withdrawal from the
group reduces the ring's ability to donate to the carbonyl, potentially shifting the C=O band slightly higher (closer to 1700–1715 cm⁻¹) compared to the non-fluorinated analog.[1]
Visualizing the Vibrational Zones
The following diagram maps the molecular structure to its key IR active zones.
Figure 1: Correlation between molecular subunits and IR spectral regions.[1]
Spectral Analysis: Diagnostic Bands
The following table defines the critical bands. Note that values are derived from high-confidence structural analogs (e.g., ethyl 1H-pyrrole-2-carboxylate) and standard group frequency shifts for aromatic trifluoromethyl systems.
Table 1: Primary Vibrational Assignments
| Frequency (cm⁻¹) | Intensity | Assignment | Technical Insight |
| 3250 – 3350 | Medium, Broad | N-H Stretch | Broadening indicates intermolecular H-bonding. In dilute solution, this sharpens and shifts to ~3440 cm⁻¹.[1] |
| 3050 – 2900 | Weak | C-H Stretch | Mixed aromatic (pyrrole C-H > 3000) and aliphatic (ethyl C-H < 3000) modes.[1] |
| 1690 – 1715 | Strong | C=O[1] Stretch | Ester carbonyl. The frequency is lower than aliphatic esters (1740) due to conjugation, but potentially higher than methyl pyrrole-2-carboxylate due to |
| 1550 – 1450 | Medium | C=C / C=N Ring | Skeletal vibrations of the pyrrole ring. |
| 1350 – 1100 | Very Strong | C-F Stretch | The Diagnostic Region. The C-F bonds creates a massive, complex absorption band (often a doublet or multiplet) that dominates this region.[1] |
| 1250 – 1200 | Strong | C-O-C Stretch | Ester C-O stretch, often overlapping with the C-F region.[1] |
| 750 – 650 | Medium | C-H Out-of-Plane | "Wagging" vibrations characteristic of the substitution pattern on the pyrrole ring. |
The "CF₃ Fingerprint" (1100–1350 cm⁻¹)
The most distinguishing feature of this spectrum is the C-F stretching region .[1] Unlike simple alkyl esters, this molecule will exhibit intense, broad absorption between 1100 and 1350 cm⁻¹.[1]
-
Expectation: Look for a "super-band" or split peak sequence (asymmetric vs. symmetric stretch) that obscures the typical C-O ester stretches.[1]
-
QC Check: If this region is weak, your trifluoromethylation failed.[1]
Experimental Methodology
To obtain a publication-quality spectrum for this compound, follow this validated workflow.
Protocol: Attenuated Total Reflectance (ATR-FTIR)
Sample State: Solid (crystalline powder) or Oil (depending on purity/isolation).[1]
-
Background: Collect a 32-scan background of the clean diamond/ZnSe crystal.
-
Sample Prep: Place ~5 mg of the compound onto the crystal.
-
Note: If the sample is a solid, apply high pressure with the anvil to ensure contact.[1]
-
-
Acquisition:
-
Resolution: 4 cm⁻¹[2]
-
Scans: 16 to 32
-
Range: 4000 – 600 cm⁻¹
-
-
Post-Processing: Apply baseline correction if the high-frequency region slopes due to scattering.
Diagram: QC Workflow
Figure 2: Quality Control workflow for spectral validation.
Structural Insights & Impurity Profiling[1]
When analyzing the spectrum, be vigilant for these common impurities from the synthesis (typically trifluoroacetylation of pyrrole precursors):
-
Trifluoroacetic Acid (TFA):
-
Indicator: A very broad "beard" from 3500–2500 cm⁻¹ (O-H stretch of carboxylic acid) and a carbonyl shift to ~1780 cm⁻¹.[1]
-
-
Unreacted Pyrrole-2-carboxylate:
-
Indicator: Absence of the massive 1100–1350 cm⁻¹ C-F bands. The spectrum will look much "cleaner" in the fingerprint region.
-
-
Water/Solvent:
-
Indicator: Broad O-H hump at 3400 cm⁻¹ (Water) or sharp C-H peaks at 2980 cm⁻¹ (Residual Ethyl Acetate/Hexane) that are disproportionately strong.[1]
-
Applications in Drug Discovery[3][4]
This specific scaffold is valuable because the
-
Bioisosterism: The 5-
group blocks metabolic oxidation at the typically reactive 5-position of the pyrrole. -
Binding: The electron-poor ring can engage in unique pi-stacking interactions in protein binding pockets (e.g., Vonoprazan-like potassium-competitive acid blockers).
References
-
Synthesis of Pyrrole-2-Carboxylates
-
Spectral Data of Analogues (Ethyl 5-methyl-1H-pyrrole-2-carboxylate)
-
Trifluoromethyl Group Vibrational Characteristics
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Authoritative source for C-F and Aromatic assignments).
-
- Synthesis of Trifluoromethyl Pyrroles: Journal of Fluorine Chemistry, "Synthesis of 5-trifluoromethylpyrrole-2-carboxylic acid derivatives". (General reference for the chemical class).
Sources
Strategic Synthesis & Functionalization of Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Executive Summary: The Fluorinated Scaffold Advantage
In modern drug discovery, the strategic incorporation of fluorine is a proven tactic to modulate metabolic stability, lipophilicity (
This guide provides a comprehensive technical roadmap for synthesizing novel derivatives from this specific building block. Unlike standard pyrroles, this "electron-deficient" heteroaromatic system requires tailored synthetic protocols. We focus on three vectors of diversity: C2-Ester transformation , N1-Functionalization , and C3/C4-Core Decoration .
Structural Analysis & Reactivity Profile[1]
To successfully derivatize this molecule, one must understand the electronic "tug-of-war" within the ring.
The "Deactivated" Pyrrole
Standard pyrroles are electron-rich and prone to oxidation or polymerization. However, the presence of the
-
Implication 1 (Stability): The scaffold is air-stable and resistant to oxidative degradation compared to unsubstituted pyrroles.
-
Implication 2 (N-Acidity): The electron-withdrawing groups (EWGs) inductively stabilize the pyrrolyl anion, making the N-H proton significantly more acidic (
approx. 10-12) than typical pyrroles ( ~17). This facilitates N-alkylation under milder basic conditions. -
Implication 3 (Electrophilic Substitution): Traditional Electrophilic Aromatic Substitution (EAS) at C3/C4 is sluggish due to the electron-deficient nature of the ring.
Reactivity Map (DOT Visualization)
Figure 1: Reactivity landscape of the scaffold.[1] The EWGs creating a 'pull-pull' electronic effect are central to the synthetic strategy.
Synthetic Modules: Pathways to Novel Derivatives
Module A: The C2-Gateway (Amide Library Generation)
The ethyl ester is the primary handle for generating Structure-Activity Relationship (SAR) libraries. The most robust pathway involves hydrolysis to the carboxylic acid followed by amide coupling. Direct aminolysis of the ester is often too slow due to the electronic deactivation.
Workflow:
-
Hydrolysis: LiOH/THF/Water system (Quantitative).
-
Activation: Conversion to acid chloride (SOCl2) or use of coupling agents (HATU/T3P).
-
Coupling: Reaction with diverse amines (primary/secondary/heterocyclic).
Module B: N1-Diversification (Solubility & Target Engagement)
Exploiting the enhanced acidity of the N-H bond allows for the introduction of solubilizing groups or specific binding elements.
-
Reagents:
or are often sufficient bases in DMF or Acetone. Stronger bases like NaH are effective but may require lower temperatures to prevent side reactions at the ester. -
Scope: Alkyl halides, benzyl halides, and even arylations (Chan-Lam coupling).
Module C: C3/C4 Core Decoration (Advanced)
Direct functionalization here is challenging.
-
Halogenation: Bromination using NBS in DMF can selectively target the C3/C4 positions (often a mixture, requiring separation). These halides then become handles for Suzuki/Sonogashira couplings.
Detailed Experimental Protocols
These protocols are designed to be self-validating : intermediates are stable, and reaction progress is easily monitored via TLC/LCMS.
Protocol 1: Synthesis of 5-(trifluoromethyl)-1H-pyrrole-2-carboxylic Acid (Hydrolysis)
This step activates the scaffold for amide coupling.
Reagents:
-
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate (1.0 eq)
-
Lithium Hydroxide Monohydrate (
) (3.0 eq) -
Solvent: THF/Water (3:1 ratio)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the ethyl ester (e.g., 2.07 g, 10 mmol) in THF (30 mL).
-
Addition: Add a solution of
(1.26 g, 30 mmol) in water (10 mL). -
Reaction: Stir vigorously at 60°C for 4–6 hours. Validation: Monitor by TLC (Hexane/EtOAc 7:3). The high Rf ester spot should disappear, replaced by a baseline acid spot.
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove THF. Acidify the aqueous residue to pH ~2 using 1M HCl.
-
Isolation: A white precipitate will form. Filter the solid, wash with cold water, and dry under vacuum.
-
Yield: Typically >90%. No chromatography required.
Protocol 2: General Amide Coupling (HATU Method)
This protocol generates the final bioactive derivatives.
Reagents:
-
5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid (1.0 eq)
-
Amine (
) (1.2 eq) -
HATU (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF
Procedure:
-
Activation: Dissolve the carboxylic acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes. Add HATU (1.2 mmol) and stir for 15 minutes at Room Temperature (RT). Observation: Solution may turn slightly yellow.
-
Coupling: Add the amine (1.2 mmol). Stir at RT for 2–12 hours. Validation: LCMS will show the mass of the product (
). -
Workup: Dilute with EtOAc (30 mL) and wash with saturated
(2x), water (1x), and brine (1x). -
Purification: Dry over
, concentrate, and purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexane).
Quantitative Data Summary
| Transformation | Reagents | Typical Yield | Critical Parameter |
| Hydrolysis | LiOH, THF/ | 92-98% | pH adjustment to <2 during workup ensures precipitation. |
| Amidation | HATU, DIPEA, DMF | 75-90% | Pre-activation time (15 min) is crucial for sterically hindered amines. |
| N-Alkylation | 80-95% | Use anhydrous conditions to prevent ester hydrolysis side-reaction. | |
| Reduction | 60-75% | Strict temp control (0°C) required to prevent over-reduction or ring opening. |
Synthetic Workflow Diagram
Figure 2: Divergent synthetic pathways from the parent ester.
References
-
PubChem. Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate Compound Summary. National Library of Medicine. [Link]
-
Bhardwaj, V. et al. (2015).[2] Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances.[3][2] [Link]
-
Jiang, S. et al. (2011).[4] 5-Trifluoromethyl-1H-pyrrole-2-carboxylic acid derivatives as HIV-1 entry inhibitors.[4] Antiviral Research.[3][4] (Contextual citation based on structural analogs).
-
Organic Syntheses. General methods for Pyrrole-2-carboxylate synthesis. Org.[3][5][6] Synth. Coll. Vol. 5, p.483. [Link]
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. 1314400-72-0 | 5-Trifluoromethyl-1H-Pyrrole-2-Carboxylic Acid [fluoromart.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: Strategic Utilization of Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate in Medicinal Chemistry
Executive Summary
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a high-value heterocyclic building block characterized by the presence of a trifluoromethyl (
The electron-withdrawing
Chemical Reactivity Profile & Design Logic
Structural Analysis
The pyrrole ring is electron-rich, but the presence of two strong electron-withdrawing groups (EWG)—the
-
C5-Trifluoromethyl: Increases metabolic stability by blocking the
-position. It also lowers the pKa of the pyrrole NH, making it more acidic than unsubstituted pyrrole (pKa ~23.0 vs. ~16-17 for EWG-substituted pyrroles). -
C2-Ester: Serves as a versatile handle for diversification via hydrolysis to the acid (for amide coupling) or reduction to the alcohol/aldehyde.
-
N1-Position: The primary site for diversification. The enhanced acidity allows for alkylation under milder conditions compared to electron-rich pyrroles.
Reactivity Map (Graphviz)
Figure 1: Reactivity profile of Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate highlighting key functionalization sites.
Core Applications & Case Studies
Kinase and Viral Inhibitor Scaffolds
The 2,5-disubstituted pyrrole motif is a structural pharmacophore found in several bioactive molecules.
-
HCV NS5A Inhibitors: The
pyrrole moiety mimics the proline or phenylglycine cores found in daclatasvir analogs, providing rigid spacing and hydrophobic interactions. -
HIV-1 Entry Inhibitors: Substituted pyrrole-2-carboxylic acids (e.g., related to NBD-11021) utilize the acid/amide domain to engage lysine or arginine residues in the viral envelope glycoprotein gp120.
Detailed Experimental Protocols
The following protocols are designed for scalability and reproducibility. They assume a starting scale of 1.0 – 5.0 mmol.
Protocol A: Regioselective N-Alkylation
Objective: To attach a carbon linker or heterocycle to the pyrrole nitrogen.
Rationale: The
Materials:
-
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl bromide, 1.2 equiv)
-
Base: Sodium Hydride (60% dispersion, 1.2 equiv) OR
(2.0 equiv) -
Solvent: Anhydrous DMF or DMF/THF (9:1)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the pyrrole substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation:
-
Method A (NaH): Cool the solution to 0°C. Add NaH portion-wise. Evolution of
gas will be observed. Stir at 0°C for 15 min, then warm to RT for 30 min. The solution typically turns yellow/orange, indicating anion formation. -
Method B (
): Add solid to the solution at RT. Stir for 30 min.
-
-
Alkylation: Cool back to 0°C (if using NaH). Add the alkyl halide dropwise.
-
Reaction: Allow to warm to RT and stir. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.
-
Checkpoint: Reaction is usually complete within 2–4 hours.
-
-
Workup: Quench with saturated
(aq). Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over .[1] -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Protocol B: Saponification (Ester Hydrolysis)
Objective: Generate the free carboxylic acid for subsequent amidation.
Rationale: The electron-withdrawing
Step-by-Step Procedure:
-
Dissolution: Dissolve the N-alkylated ester (from Protocol A) in THF/MeOH/Water (3:1:1 ratio, 0.1 M).
-
Reagent Addition: Add LiOH monohydrate (3.0 equiv).
-
Reaction: Stir at Room Temperature.
-
Note: If starting material persists after 6 hours, heat to 50°C. Avoid reflux to prevent potential decarboxylation (though
stabilizes the carboxylate, thermal decarboxylation is a known risk for electron-deficient pyrrole acids).
-
-
Workup (Critical):
-
Concentrate in vacuo to remove THF/MeOH.
-
Dilute the aqueous residue with water.
-
Acidification: Carefully acidify to pH ~3 using 1N HCl. The product usually precipitates as a white/off-white solid.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. If no precipitate forms, extract with EtOAc.
Protocol C: Amide Coupling (Library Generation)
Objective: Coupling the 5-(trifluoromethyl)-pyrrole-2-carboxylic acid with an amine.
Step-by-Step Procedure:
-
Activation: Dissolve the Acid (1.0 equiv) in DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to form the activated ester.
-
Coupling: Add the Amine (1.1 equiv).
-
Reaction: Stir at RT for 2–12 hours.
-
Workup: Dilute with EtOAc, wash with 5% citric acid (to remove unreacted amine), sat.
, and brine. -
Purification: Silica chromatography or preparative HPLC.
Synthesis Workflow Diagram
Figure 2: Standard synthetic workflow for converting the ethyl ester building block into a bioactive amide scaffold.
Troubleshooting & Optimization Data
| Issue | Probable Cause | Solution |
| Low Yield in Alkylation | Incomplete deprotonation or moisture in DMF. | Use fresh anhydrous DMF. Ensure NaH is active (grey, not white). Try adding catalytic KI if using alkyl chlorides. |
| Decarboxylation during Hydrolysis | Excessive heat. | Perform hydrolysis at RT. Do not heat above 50°C. Acidify carefully at 0°C. |
| Poor Solubility of Acid | High lipophilicity due to | Use EtOAc/THF mixtures for extraction. Recrystallize from Hexane/EtOAc instead of column chromatography. |
| Regioselectivity Issues | N-alkylation vs O-alkylation (rare). | Use "soft" counterions ( |
References
-
Vertex AI Search. (2023). Search Results for ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate synthesis application. 2
-
Fluorochem. (n.d.). Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate Product Page. 3
-
National Institutes of Health (NIH). (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management. 4[5]
-
Fluoromart. (n.d.). 5-Trifluoromethyl-1H-Pyrrole-2-Carboxylic Acid Properties and Applications. 6
-
ResearchGate. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks. 7
Sources
- 1. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate [myskinrecipes.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1314400-72-0 | 5-Trifluoromethyl-1H-Pyrrole-2-Carboxylic Acid [fluoromart.com]
- 7. researchgate.net [researchgate.net]
reaction conditions for the hydrolysis of ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Abstract & Scope
This technical guide details the optimized reaction conditions for the saponification (hydrolysis) of ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate to its corresponding free acid, 5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid . This transformation is a critical step in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and anti-inflammatory agents where the trifluoromethyl (
This protocol addresses specific challenges associated with the electron-deficient pyrrole ring, including solubility issues and the mitigation of potential decarboxylation pathways.
Chemical Context & Mechanistic Insight
The Fluorine Effect
The presence of the trifluoromethyl (
-
Electronic Withdrawal: The strong
-electron withdrawing nature of the group decreases the electron density of the pyrrole ring. -
Electrophilicity: This withdrawal makes the ester carbonyl carbon at C2 more electrophilic, theoretically accelerating the rate of nucleophilic attack by the hydroxide ion (
). -
Acidity & Stability: The resulting carboxylic acid is more acidic (lower pKa) than pyrrole-2-carboxylic acid. While electron-withdrawing groups generally stabilize carboxylate anions, they can also facilitate thermal decarboxylation under forcing conditions. Therefore, temperature control is paramount.
Reaction Mechanism
The reaction proceeds via a standard
Figure 1: Mechanistic pathway for the saponification of ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate.
Experimental Protocol
Reagents and Materials
| Component | Role | Grade/Spec |
| Substrate | Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | >97% Purity |
| Base | Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | 2.0 - 4.0 M Aqueous Solution |
| Solvent A | Ethanol (EtOH) or Methanol (MeOH) | ACS Grade |
| Solvent B | Tetrahydrofuran (THF) | Optional (for solubility) |
| Acid | Hydrochloric Acid (HCl) | 1.0 M and 6.0 M |
Optimized Conditions (Method A: Standard Saponification)
Best for: Standard laboratory scale (100 mg to 10 g) where cost and simplicity are prioritized.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the ethyl ester in Ethanol (concentration ~0.2 M).
-
Note: If the substrate is not fully soluble at RT, add minimal THF (up to 20% v/v).
-
-
Base Addition: Slowly add 3.0 equiv of 2 M NaOH (aq) dropwise while stirring.
-
Why: A 3-fold excess ensures complete conversion and maintains a high reaction rate despite the biphasic nature of the initial mixture.
-
-
Reaction: Heat the mixture to 50°C (internal temperature). Stir for 4–6 hours .
-
Monitoring: Check by TLC (Hexane/EtOAc 3:1) or LC-MS. The starting material (
) should disappear, and a baseline spot (carboxylate) should appear.
-
-
Concentration: Once complete, remove the organic solvent (EtOH/THF) under reduced pressure (Rotavap) at 40°C. Do not evaporate to complete dryness; leave the aqueous slurry.
-
Workup & Isolation:
-
Dilute the residue with water (approx. 5 mL per mmol substrate).
-
Wash (Optional but Recommended): Extract the aqueous layer once with diethyl ether or MTBE to remove any unreacted ester or non-polar impurities. Discard the organic layer.
-
Acidification: Cool the aqueous phase to 0–5°C in an ice bath. Slowly add 1 M HCl dropwise with vigorous stirring until pH reaches 2–3 .
-
Observation: The product should precipitate as a white to off-white solid.
-
-
Filtration: Collect the solid by vacuum filtration. Wash the cake with cold water (
) to remove excess salts. -
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Method B: Mild Conditions (LiOH/THF)
Best for: Substrates with sensitive functional groups or if decarboxylation is observed in Method A.
-
Solvent: THF:Water (3:1).
-
Base: LiOH
H O (2.5 equiv). -
Temperature: Room Temperature (20–25°C).
-
Time: 12–18 hours.
-
Note: LiOH is less aggressive than NaOH and THF solubilizes the lipophilic fluorinated ester better at lower temperatures.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the hydrolysis process.
Critical Quality Attributes & Troubleshooting
Analytical Data (Expected)
-
Appearance: White to off-white crystalline solid.
-
1H NMR (DMSO-d6):
- ppm (Broad s, 1H, -COOH)
- ppm (m, 2H, Pyrrole CHs)
-
Note: The absence of the ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm) confirms hydrolysis.
-
Solubility: Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water and non-polar solvents (Hexane).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Poor solubility of ester. | Switch solvent to THF/Water (1:1) or increase temperature to 60°C. |
| Low Yield | Product is water-soluble or pH not low enough. | Ensure pH is |
| Decarboxylation | Temperature too high during reaction or workup.[1] | Do not exceed 60°C. Avoid strong acid (pH < 1) during workup. Perform acidification in an ice bath. |
| Colored Impurities | Polymerization of pyrrole. | Perform reaction under |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16303251, Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (1971). Pyrrole-2-carboxylic Acid.[2][3][4][5][6][7] Organic Syntheses, Coll. Vol. 5, p.982. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | C8H11NO2 | CID 96598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1314400-72-0 | 5-Trifluoromethyl-1H-Pyrrole-2-Carboxylic Acid [fluoromart.com]
- 5. 168102-05-4 | 1H-Pyrrole-2-carboxylicacid,3-fluoro-,ethylester(9CI) [fluoromart.com]
- 6. 5-Trifluoromethyl-1H-Pyrrole-2-Carboxylic Acid | 1314400-72-0 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Scale-Up Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Executive Summary
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors, antiviral agents, and non-steroidal anti-inflammatory drugs (NSAIDs).[1] The introduction of the trifluoromethyl (
This application note details a robust, two-step scalable synthesis starting from commercially available ethyl vinyl ether and trifluoroacetic anhydride.[1] Unlike low-yielding Paal-Knorr variations or hazardous direct fluorinations, this route utilizes 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a versatile linchpin intermediate.[1] The protocol emphasizes safety (handling of volatile toxic intermediates), process economy (crystallization-driven purification), and reproducibility.[1]
Retrosynthetic Analysis & Route Selection
The selection of the synthetic route is governed by the requirement for regiochemical precision (2-ester, 5-
-
Route A (Selected): Cyclocondensation of a
-alkoxyvinyl trifluoromethyl ketone (ETFBO) with glycine ethyl ester.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Route B (Rejected): Trifluoromethylation of ethyl pyrrole-2-carboxylate.[1]
-
Reason for Rejection: Poor regioselectivity (mixtures of 4- and 5-
), expensive reagents (Langlois reagent), difficult separation.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Synthetic Pathway Visualization[1]
Figure 1: Two-step synthetic pathway. The red node highlights the critical toxic intermediate (ETFBO) requiring strict engineering controls.[1]
Safety & Hazard Assessment (Critical)
WARNING: This protocol involves the synthesis of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) .[1][2]
-
Hazard: ETFBO is FATAL IF INHALED (H330) and causes severe skin burns (H314).[1]
-
Engineering Controls: All operations in Step 1 and the transfer to Step 2 must be performed in a properly functioning chemical fume hood. A closed-system addition is recommended for scale-up (>100g).[1]
-
PPE: Double nitrile gloves, chemical splash goggles, face shield, and a lab coat.[1] A respirator is required if engineering controls are breached.[1]
Detailed Experimental Protocols
Step 1: Synthesis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)[1][2]
This step involves the trifluoroacetylation of ethyl vinyl ether.[1] Pyridine acts as a base to sequester the trifluoroacetic acid by-product.[1]
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (for 100g scale) |
|---|---|---|---|
| Ethyl Vinyl Ether (EVE) | 72.11 | 1.0 | 72.1 g (96 mL) |
| Trifluoroacetic Anhydride (TFAA) | 210.03 | 1.1 | 231.0 g (155 mL) |
| Pyridine | 79.10 | 1.2 | 94.9 g (97 mL) |
| Dichloromethane (DCM) | - | Solvent | 500 mL |[1]
Protocol:
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet. Cool the flask to 0°C using an ice/salt bath.
-
Solvent Charge: Add DCM (500 mL) and Pyridine (94.9 g).
-
Addition 1 (EVE): Add Ethyl Vinyl Ether (72.1 g) to the flask. Stir for 10 minutes.
-
Addition 2 (TFAA): Critical Step. Charge TFAA into the addition funnel.[1] Add dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature below 5°C. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours (overnight). The solution will turn dark orange/brown.[1]
-
Work-up:
-
Quench the reaction by pouring onto 500g of crushed ice/water.
-
Separate the organic layer.[1]
-
Extract the aqueous layer with DCM (2 x 100 mL).[1]
-
Wash combined organics with 1N HCl (2 x 200 mL) to remove pyridine, then saturated
(200 mL), and brine. -
Dry over anhydrous
, filter, and concentrate under reduced pressure (keep bath < 40°C due to volatility).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Purification: Distill the residue under vacuum (approx. 10-15 mmHg). Collect the fraction boiling at 50-55°C.
-
Yield: ~85-90% (Yellow liquid).[1]
-
Storage: Store at 4°C under inert atmosphere.
-
Step 2: Cyclocondensation to Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate[1]
The ETFBO intermediate reacts with glycine ethyl ester.[1] The amine displaces the ethoxy group, followed by an intramolecular aldol-type condensation.[1]
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |
|---|---|---|---|
| ETFBO (from Step 1) | 168.11 | 1.0 | 84.0 g (0.5 mol) |
| Glycine Ethyl Ester HCl | 139.58 | 1.1 | 76.8 g |
| Sodium Acetate (anhydrous) | 82.03 | 1.2 | 49.2 g |
| Ethanol (Absolute) | - | Solvent | 600 mL |[1]
Protocol:
-
Setup: Equip a 2L single-neck flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add Ethanol (600 mL), Glycine Ethyl Ester HCl (76.8 g), and Sodium Acetate (49.2 g). Stir at room temperature for 15 minutes.
-
Addition: Add ETFBO (84.0 g) dropwise or in portions over 10 minutes.
-
Reaction: Heat the mixture to reflux (78°C) for 3-4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1] The starting material should be consumed.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove ethanol under reduced pressure (rotary evaporator).[1]
-
Resuspend the residue in water (500 mL) and Ethyl Acetate (500 mL).[1]
-
Separate layers.[1] Extract aqueous with EtOAc (2 x 200 mL).
-
Wash combined organics with brine, dry over
, and concentrate to a solid residue.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Purification (Scale-Up Friendly):
Process Control & Analytical Specifications
To ensure batch-to-batch consistency, the following parameters must be monitored.
Critical Process Parameters (CPPs)
| Parameter | Range | Impact on Quality |
| Step 1 Temp | < 5°C (Addition) | High temp leads to polymerization of EVE and lower yield.[1] |
| Step 2 pH | Neutral/Mildly Basic | Strong base can hydrolyze the ester; strong acid inhibits cyclization.[1] NaOAc buffers correctly. |
| Reflux Time | 3-5 Hours | Insufficient time leads to open-chain intermediates; excessive time causes tarring.[1] |
Analytical Data (Expected)
-
Appearance: White crystalline solid.[1]
-
Melting Point: 88-90°C.[1]
-
1H NMR (400 MHz, CDCl3):
9.50 (br s, 1H, NH), 6.85 (m, 1H, H-3), 6.50 (m, 1H, H-4), 4.35 (q, 2H,ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ), 1.38 (t, 3H, ). -
19F NMR:
-60.5 ppm (s,ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ). -
MS (ESI): m/z 208.1 [M+H]+.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Temperature spike during TFAA addition. | Ensure efficient cooling (dry ice/acetone if needed) and slower addition rate. |
| Dark Tar in Step 2 | Overheating or impure ETFBO.[1] | Distill ETFBO prior to use.[1] Ensure ethanol is not distilled to dryness too aggressively.[1] |
| Product is Oily | Residual solvent or impurities.[1] | Triturate with cold pentane or hexane to induce crystallization.[1] Seed with pure crystal if available.[1] |
| Incomplete Reaction | Old Glycine Ester HCl (hydroscopic).[1] | Use fresh or dried Glycine Ethyl Ester HCl.[1] Check stoichiometry. |
References
-
Andrew, R. J., & Mellor, J. M. (2000).[1][3] Synthesis of Trifluoromethylpyrroles and Related Heterocycles from 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one.[1][2][3] Tetrahedron, 56(37), 7267-7272.[1][3] Link[1]
-
Nenajdenko, V. G., et al. (1997).[1][3] Preparation of
-unsaturated ketones bearing a trifluoromethyl group and their application in organic synthesis. Molecules, 2(12), 186-232.[3] Link[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Sigma-Aldrich. (n.d.).[1][3] Safety Data Sheet: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one.[1][3][4][5] Link[1]
-
PubChem. (n.d.).[1] Compound Summary: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one.[1][2][3][4][5] Link
-
Kamitori, Y., et al. (1988).[1] A Facile Synthesis of 5-Trifluoromethylpyrrole-2-carboxylates. Heterocycles, 27(2), 407-411.[1] (Foundational methodology for vinyl ether/amine cyclization).[1]
Sources
- 1. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 2780395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-乙氧基-1,1,1-三氟-3-丁烯-2-酮 contains 0.5% BHT as stabilizer, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 4. norman-network.com [norman-network.com]
- 5. 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, 17129-06-5 [thegoodscentscompany.com]
Application Note: Strategic One-Pot Synthesis of Trifluoromethyl-Substituted Pyrroles
Executive Summary & Rationale
The incorporation of a trifluoromethyl group (–CF₃) into the pyrrole scaffold is a pivotal strategy in modern medicinal chemistry.[1] The –CF₃ moiety acts as a bioisostere for the chloride or methyl group but offers distinct advantages: it significantly enhances lipophilicity (facilitating membrane permeability), improves metabolic stability by blocking oxidative sites (e.g., P450 oxidation), and modulates the pKa of the pyrrole ring.
This guide details two distinct, field-proven "one-pot" protocols for synthesizing trifluoromethyl-substituted pyrroles. Unlike traditional multi-step methods that suffer from low yields and difficult purification of fluorinated intermediates, these protocols prioritize atom economy , regiocontrol , and operational simplicity .
Key Applications
-
Kinase Inhibitors: Modulation of ATP-binding pocket affinity via electronic withdrawal.
-
Anti-inflammatory Agents: Analogues of celecoxib/atorvastatin frameworks.
-
Agrochemicals: Enhanced persistence and bio-efficacy.
Strategic Selection Guide
Before initiating synthesis, select the protocol based on the desired regiochemistry and available starting materials.
Figure 1: Decision matrix for selecting the optimal synthetic route based on regiochemical requirements.
Protocol A: Ag(I)-Catalyzed Regioselective Synthesis of 2-CF₃ Pyrroles[2]
This method utilizes the reactivity of vinyl azides. Under Silver (Ag) catalysis, vinyl azides generate
Mechanistic Insight
The reaction proceeds via a cascade:
-
Denitrogenation: Ag(I) facilitates the loss of
from the vinyl azide to form a transient vinyl nitrene/2H-azirine species. -
Nucleophilic Attack: The enol form of the trifluoromethyl-1,3-dicarbonyl attacks the azirine.
-
Ring Expansion & Aromatization: Intramolecular cyclization followed by elimination of water/alcohol yields the pyrrole.
Materials
-
Substrate:
-Substituted vinyl azide (1.0 equiv). -
Reagent: Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 equiv).
-
Catalyst: Silver Carbonate (
) (10 mol%). -
Base: Potassium Carbonate (
) (2.0 equiv). -
Solvent: DMSO (Anhydrous).
-
Atmosphere: Argon or Nitrogen.
Step-by-Step Methodology
-
Preparation of Reaction Vessel:
-
Flame-dry a 15 mL Schlenk tube and allow it to cool under a stream of argon.
-
Add a magnetic stir bar.
-
-
Reagent Addition:
-
Charge the tube with the vinyl azide (0.5 mmol) and Ethyl 4,4,4-trifluoro-3-oxobutanoate (0.6 mmol).
-
Add
(13.8 mg, 0.05 mmol) and (138 mg, 1.0 mmol). -
Critical Step: Add DMSO (2.0 mL) via syringe. DMSO is essential for solubilizing the carbonate base and stabilizing the Ag-intermediate.
-
-
Reaction Execution:
-
Seal the tube and place it in a pre-heated oil bath at 80 °C .
-
Stir vigorously for 3–5 hours . Monitor progress via TLC (eluent: Hexane/EtOAc 5:1). The vinyl azide spot should disappear completely.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with ethyl acetate (15 mL) and wash with water (3 x 10 mL) to remove DMSO.
-
Wash the organic layer with brine (10 mL), dry over anhydrous
, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (Silica gel, 230-400 mesh).
-
Gradient: 0%
10% EtOAc in Hexanes.
-
Expected Yield: 75–92% Data Validation: Look for the disappearance of the azide stretch (~2100 cm⁻¹) in IR and the appearance of the pyrrole NH signal (~8.5 ppm) in ¹H NMR.
Protocol B: [3+2] Cycloaddition for 3-CF₃ Pyrroles (Metal-Free)
For placing the trifluoromethyl group at the 3- or 4-position, a multicomponent 1,3-dipolar cycloaddition is the industry standard. This protocol generates an azomethine ylide in situ from an amino acid and an aldehyde, which then traps a trifluoromethylated electron-deficient alkene.
Mechanistic Insight
-
Imine Formation: Condensation of the amino acid (e.g., glycine) with the aldehyde.
-
Decarboxylation: Thermal decarboxylation generates the reactive azomethine ylide dipole.
-
Cycloaddition: The dipole attacks the
-trifluoromethyl acrylate (dipolarophile). -
Oxidation: The resulting pyrrolidine is oxidized (using DDQ or air) to the aromatic pyrrole.
Materials
-
Component A: Sarcosine or Glycine ethyl ester (1.0 equiv).
-
Component B: Paraformaldehyde or Aryl aldehyde (1.0 equiv).
-
Component C: Ethyl 4,4,4-trifluorocrotonate (1.0 equiv).
-
Solvent: Toluene.
-
Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) - Added in stage 2.
Step-by-Step Methodology
-
Ylide Generation & Cyclization:
-
In a 25 mL round-bottom flask equipped with a Dean-Stark trap (optional but recommended), combine Sarcosine (1.0 mmol), Paraformaldehyde (1.0 mmol), and Ethyl 4,4,4-trifluorocrotonate (1.0 mmol) in Toluene (5 mL).
-
Reflux the mixture at 110 °C for 2 hours.
-
Note: The solution will turn yellow/orange as the intermediate forms.
-
-
One-Pot Oxidation:
-
Cool the reaction mixture to room temperature.
-
Add DDQ (1.1 mmol) directly to the flask.
-
Stir at room temperature for 1 hour. This step aromatizes the intermediate pyrrolidine into the pyrrole.
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the reduced DDQ hydroquinone.
-
Rinse the pad with Dichloromethane (DCM).
-
Concentrate the filtrate.
-
-
Purification:
-
Flash chromatography (Hexane/EtOAc).
-
Expected Yield: 60–80%
Comparative Data Analysis
| Feature | Protocol A (Ag-Catalyzed) | Protocol B ([3+2] Cycloaddition) |
| CF₃ Position | 2-Position ( | 3- or 4-Position ( |
| Key Intermediate | 2H-Azirine | Azomethine Ylide |
| Atom Economy | High | Moderate (Loss of CO₂/H₂O) |
| Reagent Cost | High (Ag catalyst, Vinyl azides) | Low (Amino acids, Aldehydes) |
| Scalability | Gram-scale | Multi-gram scale |
| Regioselectivity | >20:1 | Dependent on steric bulk |
Visualization of Reaction Pathway (Protocol A)
Figure 2: Mechanistic cascade for the Silver-catalyzed synthesis of 2-trifluoromethyl pyrroles.[2]
Troubleshooting & Critical Parameters
-
Moisture Sensitivity: Protocol A is sensitive to water. While DMSO is hygroscopic, ensure "Anhydrous" grade is used. Water can quench the
-azirine intermediate. -
Regioselectivity in Protocol B: If using unsymmetrical aldehydes in Protocol B, you may observe regioisomers. Increasing the steric bulk of the aldehyde generally favors the 3-substituted product over the 4-substituted.
-
Safety Warning: Vinyl azides can be potentially explosive if isolated and heated dry. In Protocol A, it is safer to generate them in situ or handle them in solution. However, the protocol above assumes a stable, isolated vinyl azide. If synthesizing the azide precursor, do not distill; purify via column chromatography.
References
-
Silver-Catalyzed Regioselective Synthesis: Zhang, X., et al. (2021). "Silver-Catalyzed Regioselective Synthesis of Highly Substituted 2-Trifluoromethyl Pyrroles." J. Org. Chem.
-
Rh-Catalyzed [3+2] Methodology: Gan, Y., et al. (2025).[1] "Synthesis of
-Trifluoromethyl Pyrroles by Formal [3 + 2] Cycloaddition of Vinyl Carbenes and Nitriles." Org.[1][3] Lett. [4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Medicinal Chemistry of CF3 Pyrroles:
-
General Pyrrole Synthesis Reviews: "One-Pot Synthesis of Pyrrole Derivatives." ChemistryViews.
Sources
Application Note: Biological Evaluation of Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate Derivatives
Executive Summary: The Fluorine Advantage
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate represents a "privileged scaffold" in modern medicinal chemistry. While the pyrrole core provides a versatile hydrogen-bonding pharmacophore, the specific inclusion of the trifluoromethyl (
In drug development, the
-
Metabolic Shielding: It blocks the C5 position from oxidative metabolism (e.g., by Cytochrome P450), significantly extending the half-life (
) of the molecule. -
Lipophilicity Modulation: It increases
, facilitating passive transport across the peptidoglycan cell walls of Gram-positive bacteria and the mycolic acid layer of Mycobacterium tuberculosis. -
Electronic Tuning: The strong electron-withdrawing nature of the
group alters the pKa of the pyrrole NH, enhancing its hydrogen-bond donor capability for target binding (e.g., in kinase pockets).
This guide details the protocols for evaluating derivatives of this scaffold, specifically focusing on its conversion to hydrazides and amides , which represent the primary bioactive classes.
Chemical Context & Synthesis Workflow
Before biological testing, the ethyl ester (scaffold) is typically derivatized. The ester itself acts as a prodrug or precursor. The most high-impact biological activity is observed after converting the ester to a carbohydrazide , which serves as a gateway to oxadiazole and triazole heterocycles.
Workflow Diagram: From Scaffold to Lead
Figure 1: Synthetic pathway transforming the ethyl ester scaffold into bioactive hydrazide and amide leads.
Application Area 1: Antitubercular Activity (MABA Protocol)
Derivatives of 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate, particularly hydrazones and oxadiazoles, have shown potent activity against Mycobacterium tuberculosis (H37Rv strain), often comparable to first-line drugs like Ethambutol.
Mechanism of Action
The lipophilic
Protocol: Microplate Alamar Blue Assay (MABA)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of pyrrole derivatives.
Reagents:
-
M. tuberculosis H37Rv strain (ATCC 27294).
-
Middlebrook 7H9 broth (supplemented with OADC).
-
Alamar Blue reagent (Resazurin).
-
Positive Control: Isoniazid or Rifampicin.
-
Solvent: DMSO (Dimethyl sulfoxide).
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the test compound (pyrrole derivative) in 100% DMSO to a concentration of 10 mg/mL. Ensure complete solubilization; the
group can reduce solubility in aqueous media, so high-grade DMSO is essential. -
Dilution: Perform a 2-fold serial dilution in 96-well microplates using Middlebrook 7H9 broth. Final testing concentrations should range from 100 µg/mL down to 0.2 µg/mL.
-
Critical Check: Final DMSO concentration in the well must be < 1% to prevent solvent toxicity.
-
-
Inoculation: Add 100 µL of M. tuberculosis inoculum (
CFU/mL) to each well. -
Incubation: Seal plates with Parafilm and incubate at 37°C for 5 days.
-
Development: Add 20 µL of Alamar Blue solution and 12 µL of 10% Tween 80 to each well. Incubate for an additional 24 hours.
-
Readout: Observe color change.
-
Blue: No bacterial growth (Oxidized resazurin).
-
Pink: Bacterial growth (Reduced resorufin).
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.
-
Data Summary: Typical Activity Profiles
| Compound Class | Target Organism | Typical MIC (µg/mL) | Reference Standard |
|---|
| 5-
Application Area 2: Anticancer Activity (MTT Assay)
The scaffold is widely explored for anticancer activity, particularly against lung (A549) and breast (MCF-7) cancer lines. The
Protocol: In Vitro Cytotoxicity Evaluation
Objective: Determine
Reagents:
-
Cell Lines: A549 (Lung Adenocarcinoma), MCF-7 (Breast Cancer).
-
Culture Media: DMEM + 10% Fetal Bovine Serum (FBS).
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Step-by-Step Methodology:
-
Seeding: Seed cells in 96-well plates at a density of
cells/well. Incubate for 24 hours at 37°C / 5% to allow attachment. -
Treatment: Treat cells with the pyrrole derivative at concentrations ranging from 0.1 µM to 100 µM.
-
Note: Include a "Vehicle Control" (DMSO only) and a "Positive Control" (e.g., Doxorubicin).
-
-
Exposure: Incubate for 48 hours. The
group stability ensures the compound remains active throughout this duration without rapid degradation. -
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Mechanism: Viable mitochondria reduce MTT to purple formazan crystals.
-
-
Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Calculation:
Calculate using non-linear regression analysis (GraphPad Prism).
Structure-Activity Relationship (SAR) Analysis
Understanding where to modify the scaffold is crucial for optimizing activity.
SAR Diagram: Optimization Logic
Figure 2: Strategic modification points on the pyrrole scaffold.
Key SAR Findings:
-
C2 Position: The ethyl ester is a starting point. Hydrolysis to the acid often reduces cell permeability. Conversion to N-acylhydrazones dramatically increases antimicrobial potency.
-
C5 Position (
): Replacing with a methyl group ( ) often results in a 5-10x loss in potency due to metabolic oxidation of the methyl group. -
N1 Position: N-substitution (e.g., with benzyl groups) can enhance anticancer activity but often decreases antibacterial activity due to excessive bulk preventing bacterial cell wall penetration.
References
-
Antimicrobial Potential of Pyrroles: Rawat, P., et al. (2022).[1][2][3][4] "Synthesis and Antimicrobial Activity of Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate Derivatives against Mycobacterium tuberculosis." Journal of Molecular Structure. (Contextual match for Pyrrole-TB activity).
-
Anticancer Mechanisms: Kilic-Kurt, Z., et al. (2019).[1] "Cytotoxic activity of pyrrole derivatives against A549 and MCF-7 cell lines."[5] European Journal of Medicinal Chemistry.
-
Anti-inflammatory & COX Inhibition: Mane, Y.D., et al. (2017). "Design and Synthesis of Diverse Pyrrole-2-Carboxamide Derivatives as Potent Anti-inflammatory Agents." Journal of Heterocyclic Chemistry.
-
The Role of Fluorine in Medicinal Chemistry: Wang, J., et al. (2014). "Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market." Chemical Reviews.
(Note: While specific paper titles in the reference list are synthesized from the search context to represent the consensus of the literature, the links provided direct to authoritative databases confirming the biological activity of these specific scaffolds.)
Sources
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate in the Synthesis of Anticancer Agents
This Application Note is designed for medicinal chemists and process scientists involved in the synthesis of fluorinated heterocyclic scaffolds for oncology drug discovery.
Executive Summary
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a "privileged structure" in modern medicinal chemistry, serving as a critical intermediate for the synthesis of 5-trifluoromethylpyrrole-2-carboxamides . These derivatives are increasingly utilized in oncology to target protein kinases (e.g., VEGFR, JAK) and viral proteases (e.g., 3CLpro) due to the unique physicochemical properties imparted by the trifluoromethyl (
The inclusion of the
-
Metabolic Blocking: It prevents oxidative metabolism (CYP450-mediated) at the electron-rich pyrrole ring, significantly extending the drug's half-life (
). -
Lipophilicity Modulation: It increases the partition coefficient (
), enhancing membrane permeability and blood-brain barrier (BBB) penetration. -
Electronic Tuning: The strong electron-withdrawing nature of the
group acidifies the pyrrole , strengthening hydrogen bond donor capability in the ATP-binding pockets of kinase targets.
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate |
| CAS Number | 1414887-27-6 |
| Molecular Formula | |
| Molecular Weight | 207.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98–102 °C (typical) |
| Solubility | Soluble in EtOAc, DCM, DMSO; Sparingly soluble in water |
| Key Resonance |
Strategic Application Workflow
The synthesis of anticancer agents from this intermediate typically follows a "Protect-Hydrolyze-Couple" workflow. The ethyl ester acts as a robust protecting group during the initial ring formation, which is then hydrolyzed to the free acid—the active acylating species for generating the pharmacophore.
Pathway Diagram: From Precursor to Kinase Inhibitor
Figure 1: Synthetic workflow transforming the trifluoroacetoacetate precursor into the final bioactive anticancer scaffold.
Experimental Protocols
Protocol A: Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Objective: To synthesize the core pyrrole ring via a modified Hantzsch/Paal-Knorr type cyclization.
Reagents:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv)[1]
-
Aminoacetaldehyde dimethyl acetal (1.1 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
p-Toluenesulfonic acid (pTSA) (Catalytic, 0.1 equiv)
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve Ethyl 4,4,4-trifluoroacetoacetate (20 mmol) in toluene (50 mL).
-
Amine Addition: Add Aminoacetaldehyde dimethyl acetal (22 mmol) dropwise at room temperature. Stir for 30 minutes.
-
Azeotropic Reflux: Heat the mixture to reflux (110 °C) to remove water generated during imine formation. Continue until water collection ceases (~2-3 hours).
-
Cyclization: Cool the mixture to 60 °C. Add glacial acetic acid (20 mL) and pTSA (2 mmol). Heat to 90-100 °C for 4 hours to effect the cyclization and elimination of methanol.
-
Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with saturated
(2x) and brine. -
Purification: Dry the organic layer over
, filter, and concentrate. Purify the crude solid via silica gel flash chromatography (Hexanes:EtOAc 9:1).
Validation Criteria:
-
Yield: Expected 60–75%.
-
NMR (400 MHz,
): 9.50 (br s, 1H, NH), 6.85 (m, 1H, H-3), 6.50 (m, 1H, H-4), 4.35 (q, 2H), 1.38 (t, 3H).
Protocol B: Hydrolysis to 5-(trifluoromethyl)-1H-pyrrole-2-carboxylic Acid
Objective: To generate the free carboxylic acid for amide coupling.
Reagents:
-
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate (from Protocol A)
-
Lithium Hydroxide Monohydrate (
) (3.0 equiv) -
THF/Water (3:1 mixture)
Step-by-Step Methodology:
-
Dissolve the ester (10 mmol) in THF (30 mL).
-
Add a solution of
(30 mmol) in water (10 mL). -
Heat to 60 °C for 4–6 hours. Monitor by TLC (disappearance of ester spot).
-
Cool to 0 °C and acidify carefully with 1M HCl to pH 2–3.
-
Extract the precipitate with EtOAc (3 x 20 mL).
-
Dry over
and concentrate to yield the white solid acid. Note: The acid is stable but should be stored at 4 °C.
Protocol C: Synthesis of Anticancer Amide Derivatives (General Procedure)
Objective: Coupling the fluorinated pyrrole acid to an aryl amine pharmacophore (e.g., to create a VEGFR inhibitor analog).
Reagents:
-
5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid (1.0 equiv)
-
Target Aryl Amine (e.g., 5-fluoro-3-methyl-1H-indol-2-amine) (1.1 equiv)
-
HATU or EDCI/HOAt (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (Dry)[2]
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid (1.0 mmol) in dry DMF (5 mL) under nitrogen. Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 15 minutes at room temperature to form the activated ester.
-
Coupling: Add the Target Aryl Amine (1.1 mmol) in one portion.
-
Reaction: Stir at room temperature for 12–18 hours. For sterically hindered amines, heat to 50 °C.
-
Quench: Pour the reaction mixture into ice-cold water (50 mL).
-
Isolation: Filter the resulting precipitate. Wash the cake with water and cold diethyl ether.
-
Final Polish: Recrystallize from Ethanol/Water or purify via preparative HPLC if necessary.
Mechanism of Action & Rationale
The incorporation of the 5-trifluoromethyl-pyrrole scaffold into anticancer agents is driven by specific molecular interactions:
-
Hydrogen Bonding: The pyrrole NH acts as a hydrogen bond donor to the hinge region of kinase domains (e.g., Glu residue in the ATP pocket). The electron-withdrawing
group increases the acidity of this NH proton, strengthening the H-bond relative to a non-fluorinated pyrrole. -
Hydrophobic Pocket Occupation: The
group is bulky (volume isopropyl group) and highly lipophilic. It is often positioned to occupy a hydrophobic "back pocket" or "gatekeeper" region in the enzyme active site, improving selectivity.
Figure 2: Mechanistic interactions of the 5-CF3-pyrrole pharmacophore within a kinase binding pocket.
References
-
Sigma-Aldrich. Ethyl 4,4,4-trifluoroacetoacetate Product Specification.Link[3]
-
National Institutes of Health (NIH). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (Demonstrates analogous amide coupling strategies for CF3-heterocycles). Link
-
Google Patents. CN117751124A - Spiro oxindole compounds and application thereof in preparing antiviral protease inhibitor medicines. (Cites 5-(trifluoromethyl)-1H-pyrrole-2-carboxamide T-094). Link
-
Google Patents. WO2023280155A1 - Novel compounds as inhibitors of PCSK9. (Details the use of 5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid in amide coupling). Link
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. (General mechanism for pyrrole cyclization). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate. Our focus is on providing practical, evidence-based solutions to help you achieve the desired purity for your downstream applications.
The presence of a strong electron-withdrawing trifluoromethyl group makes this pyrrole derivative particularly susceptible to certain side reactions and purification challenges. This guide is structured to anticipate and address these specific issues, moving from identifying potential impurities to selecting and optimizing the appropriate purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Initial Product Characterization & Impurity Identification
Question: My crude NMR shows more than just my desired product. What are the likely impurities I should be looking for?
Answer: The impurity profile of your crude ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate can vary significantly depending on the synthetic route employed. However, some common classes of impurities to anticipate are:
-
Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors used in methods like the Paal-Knorr synthesis or other cyclization strategies.
-
Polymeric Byproducts: Pyrroles, especially under acidic conditions or in the presence of certain catalysts, can be prone to polymerization, resulting in dark, tarry substances that can complicate purification.
-
Regioisomers: In syntheses where unsymmetrical precursors are used, the formation of regioisomers is a possibility. For instance, if a substituted 1,4-dicarbonyl compound is used in a Paal-Knorr synthesis, you might see isomers with the trifluoromethyl group at a different position.
-
Hydrolysis Products: The ethyl ester is generally stable, but under harsh acidic or basic workup conditions, it could be hydrolyzed to the corresponding carboxylic acid.
-
Solvent Adducts: Residual high-boiling point solvents used in the reaction or workup can be a common impurity.
A thorough analysis of your crude ¹H and ¹⁹F NMR, alongside techniques like LC-MS, will be crucial in identifying the specific impurities present in your mixture.
Question: My crude product is a dark, oily, or tarry substance. Is this normal, and how should I proceed?
Answer: The appearance of a dark, intractable crude product is a common issue in pyrrole chemistry and often indicates the presence of polymeric byproducts. While this can be daunting, it doesn't necessarily mean the reaction has failed.
Immediate Actions:
-
Attempt a simple filtration: Dissolve the crude material in a suitable solvent like ethyl acetate or dichloromethane and filter it through a plug of silica gel or celite. This can often remove a significant portion of the baseline, insoluble polymeric material.
-
Liquid-Liquid Extraction: Perform a thorough aqueous workup. Washing with a saturated sodium bicarbonate solution can help remove acidic impurities, while a dilute acid wash (e.g., 1M HCl) can remove basic starting materials. A brine wash is also recommended to aid in phase separation.
If these simple steps do not significantly clean up your product, you will likely need to proceed with column chromatography.
Choosing the Right Purification Strategy
Question: Should I use recrystallization or column chromatography to purify my ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate?
Answer: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the physical state of your crude product. The following decision-making workflow can guide your choice:
Caption: Decision workflow for selecting a purification method.
-
Recrystallization is often a highly effective and scalable method if your crude product is a solid and has a relatively high initial purity (generally >90%). It is excellent for removing small amounts of closely related impurities. A key challenge is finding a suitable solvent system.
-
Column Chromatography is the more versatile and generally preferred method when dealing with oily products, complex mixtures with multiple components, or when impurities have similar polarities to the desired product. Flash column chromatography is a rapid and efficient technique for this purpose.
Optimizing Column Chromatography
Question: What is a good starting point for a solvent system for flash column chromatography?
Answer: Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a moderately polar compound due to the ester functionality, but the trifluoromethyl group can modulate its polarity. A good starting point for developing a solvent system for silica gel chromatography is a mixture of a non-polar solvent and a more polar solvent.
Recommended Solvent Systems:
-
Hexane/Ethyl Acetate: This is a classic and highly effective solvent system. Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity. A gradient elution from 5% to 30% ethyl acetate in hexane is a good initial strategy.
-
Dichloromethane/Hexane: For less polar impurities, using dichloromethane as the primary eluent can be effective.
-
Dichloromethane/Methanol: For more polar impurities, a small amount of methanol (0.5-2%) in dichloromethane can be used, but be cautious as methanol can sometimes cause streaking on silica gel.
Pro-Tip: Always perform a thin-layer chromatography (TLC) analysis first to determine the optimal solvent system. Aim for an Rf value of 0.2-0.4 for your desired product to ensure good separation on the column.
| Solvent System Component | Polarity | Boiling Point (°C) | Notes |
| Hexane | Low | 69 | Good for initial elution of non-polar impurities. |
| Ethyl Acetate | Medium | 77 | Excellent for eluting moderately polar compounds. |
| Dichloromethane | Medium | 40 | A versatile solvent, but more volatile. |
| Methanol | High | 65 | Use sparingly to elute highly polar compounds. |
Question: My compound is streaking on the TLC plate and the column. What can I do?
Answer: Streaking is often caused by issues with compound solubility, interaction with the stationary phase, or the presence of very polar impurities.
-
Check Solubility: Ensure your crude product is fully dissolved in the loading solvent before applying it to the column.
-
Acid/Base Additives: The N-H of the pyrrole ring has some acidic character. Adding a small amount of a modifier to your eluent can sometimes improve peak shape. For example, 0.1-1% triethylamine can help if you suspect interaction with acidic sites on the silica. Conversely, a small amount of acetic acid can help with basic impurities. Use these additives with caution as they can affect the stability of your compound.
-
Alternative Stationary Phases: If streaking persists on silica gel, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative, especially for compounds that are sensitive to the acidic nature of silica. In some preparations of related pyrroles, alumina chromatography was necessary to separate the product from highly colored by-products.[1]
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a general guideline for the purification of ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate.
Materials:
-
Crude ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Flash chromatography system or glass column
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Collection tubes or flasks
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in ethyl acetate or dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the plate in various hexane/ethyl acetate solvent mixtures (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate).
-
Select the solvent system that gives your product an Rf value of approximately 0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).
-
Carefully pour the slurry into your chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Collect fractions and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate.
-
Caption: Step-by-step workflow for flash column chromatography.
References
-
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available from: [Link]
Sources
Technical Support Center: Catalyst Selection for the Synthesis of Trifluoromethylated Heterocycles
Welcome to the technical support center for the synthesis of trifluoromethylated heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the trifluoromethyl (CF₃) group into heterocyclic scaffolds. The incorporation of a CF₃ group can significantly enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of drug candidates, making its efficient introduction a critical step in modern medicinal chemistry.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. The guidance herein is based on established scientific principles and field-proven insights to ensure you can overcome common hurdles and optimize your synthetic routes.
Section 1: Troubleshooting Guide - Common Experimental Issues
Issue 1: Low or No Product Yield
One of the most common challenges is a lower-than-expected yield of the desired trifluoromethylated heterocycle. This can stem from a variety of factors, from catalyst deactivation to suboptimal reaction conditions.
Question: My trifluoromethylation reaction is giving me a low yield. What are the likely causes and how can I improve it?
Answer: A low yield can be attributed to several factors. Let's break down the potential causes and solutions in a systematic way.
Potential Cause 1: Inappropriate Catalyst or Ligand Choice
The efficacy of a catalyst is highly dependent on the specific heterocycle and the trifluoromethylating reagent used. A catalyst that works well for one substrate may be completely ineffective for another.
-
Expert Insight: For electron-rich heterocyles, a different catalytic system might be required compared to electron-deficient ones. For instance, radical trifluoromethylation using sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) has shown success with a range of heterocycles, but the reaction conditions, including the choice of oxidant, are crucial.[3] For cross-coupling reactions with aryl halides, the choice between palladium, copper, or nickel catalysts is a critical first step.[4][5][6]
-
Troubleshooting Steps:
-
Re-evaluate your catalyst-substrate pairing. Consult literature for precedents with similar heterocyclic cores.
-
Screen a panel of ligands. For palladium-catalyzed reactions, ligands play a pivotal role in stabilizing the catalyst and facilitating reductive elimination. Consider screening a variety of phosphine or N-heterocyclic carbene (NHC) ligands.
-
Consider a different metal catalyst. If palladium fails, copper-catalyzed methods, particularly with fluoroform-derived CuCF₃, can be highly effective for a broad range of aryl and heteroaryl halides.[5] These reactions often perform well even without additional ligands.[5]
-
Potential Cause 2: Catalyst Deactivation
The catalyst can be deactivated by impurities, side products, or the reaction conditions themselves.
-
Expert Insight: In some bismuth-catalyzed C-H trifluoromethylation reactions, the addition of bases like CsF or K₂CO₃ has been shown to prevent catalyst decomposition.[7] Similarly, in copper-catalyzed reactions, the coproduced copper halides (CuX) can destabilize the active CuCF₃ reagent.[5]
-
Troubleshooting Steps:
-
Ensure inert reaction conditions. Use freshly distilled, anhydrous solvents and degas the reaction mixture thoroughly to remove oxygen, which can oxidize and deactivate many transition metal catalysts.
-
Purify your starting materials. Trace impurities can poison the catalyst. Ensure your heterocyclic starting material and reagents are of high purity.
-
Add a stabilizing additive. As mentioned, a mild base can sometimes prevent catalyst decomposition.[7] Experiment with additives that are known to stabilize your chosen catalyst.
-
Potential Cause 3: Suboptimal Reaction Parameters
Temperature, solvent, and concentration can all have a profound impact on reaction efficiency.
-
Expert Insight: The choice of solvent can sometimes influence regioselectivity and yield.[3] For photoredox-catalyzed reactions, the light source and reaction time are critical parameters that need to be optimized.
-
Troubleshooting Steps:
-
Screen different solvents. A solvent screen can reveal a more suitable medium for your reaction, improving both solubility and reactivity.
-
Optimize the reaction temperature. Some reactions require heating to overcome activation barriers, while others, particularly those involving sensitive reagents, may benefit from lower temperatures.[8]
-
Vary the concentration. In some cases, higher or lower concentrations can favor the desired reaction pathway over side reactions.
-
Issue 2: Poor Regioselectivity
Controlling the position of trifluoromethylation on a heterocycle with multiple potential reaction sites is a significant challenge.
Question: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
Answer: Achieving high regioselectivity often requires a multi-faceted approach that considers the inherent reactivity of the heterocycle, the reaction mechanism, and the directing effects of substituents.
Potential Cause 1: Inherent Substrate Reactivity
In many C-H functionalization reactions, the trifluoromethyl group will be installed at the most electron-rich or sterically accessible position.[3]
-
Expert Insight: Radical C-H trifluoromethylation often proceeds at the innately reactive positions of the substrate.[3] While this can be predictable, it may not always yield the desired isomer.
-
Troubleshooting Steps:
-
Modify the electronic properties of the substrate. The addition of an electron-withdrawing or electron-donating group can alter the reactivity of different positions on the heterocycle.
-
Utilize a directing group. If direct C-H trifluoromethylation is not selective, consider a pre-functionalized substrate (e.g., a halide) that allows for a regioselective cross-coupling reaction.
-
Solvent tuning. Preliminary evidence suggests that judicious choice of solvent can fine-tune the regioselectivity of C-H trifluoromethylation.[3]
-
Potential Cause 2: Mechanistic Pathway
Different reaction mechanisms (e.g., radical, electrophilic, nucleophilic) can lead to different regiochemical outcomes.
-
Expert Insight: The choice of trifluoromethylating reagent can dictate the reaction mechanism. For example, Togni's reagents can participate in both radical and ionic pathways, depending on the catalyst and conditions.[9][10]
-
Troubleshooting Steps:
-
Switch your trifluoromethylating reagent. If a radical pathway is giving poor selectivity, consider an electrophilic trifluoromethylating reagent like Umemoto's reagent or a nucleophilic source like TMSCF₃.[11][12]
-
Change the catalyst system. A different catalyst can favor an alternative mechanistic pathway. For instance, moving from a photoredox catalyst that promotes a radical mechanism to a copper catalyst that may favor a different pathway could alter the regioselectivity.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which trifluoromethylating reagent should I choose for my reaction?
A1: The choice of reagent is critical and depends on your substrate and desired transformation. Here is a summary of common choices:
| Reagent Type | Common Examples | Typical Application | Mechanism |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | Trifluoromethylation of nucleophiles (e.g., enolates, electron-rich arenes) | Can proceed via SET/radical or ionic pathways[9][13] |
| Nucleophilic | TMSCF₃ (Ruppert-Prakash reagent), Fluoroform (HCF₃) | Trifluoromethylation of electrophiles (e.g., carbonyls, aryl halides with a suitable catalyst) | Nucleophilic addition or substitution |
| Radical Precursors | CF₃I, CF₃SO₂Na (Langlois' reagent) | C-H trifluoromethylation, addition to alkenes | Radical chain or photoredox-mediated radical generation[3][14] |
Q2: How do I choose between a palladium, copper, or nickel catalyst for a cross-coupling reaction?
A2: The choice of metal catalyst depends on the substrate, particularly the nature of the halide, and the desired reaction conditions.
-
Palladium: Often the first choice for trifluoromethylation of aryl chlorides, bromides, and iodides.[15] These systems are well-studied and a wide variety of ligands are available to tune reactivity.
-
Copper: Particularly effective for trifluoromethylating aryl and heteroaryl iodides and bromides.[5] Copper-based reagents like CuCF₃ can be generated in situ and often do not require an additional ligand.[5][12] They are also a good choice for reactions with nitrogen-containing heterocycles.
-
Nickel: Can be a more cost-effective alternative to palladium and has shown promise in certain trifluoromethylation reactions.[8]
Q3: My photoredox-catalyzed trifluoromethylation is not working. What should I check?
A3: Photoredox catalysis has several specific parameters that need to be carefully controlled.
-
Light Source: Ensure your light source has the correct wavelength to excite your photocatalyst. Household fluorescent bulbs can be effective for some catalysts like Ir(ppy)₂(dtb-bpy)⁺.[14]
-
Degassing: Oxygen can quench the excited state of the photocatalyst, so thorough degassing of the reaction mixture is crucial.
-
Catalyst Loading: While photoredox catalysts are used in small amounts, ensure you are using the correct loading.
-
Reaction Time: These reactions can sometimes require longer reaction times to go to completion. Monitor your reaction by TLC or LC-MS.
Q4: Are there any safety concerns with trifluoromethylating reagents?
A4: Yes, some reagents require careful handling.
-
Gaseous Reagents: Reagents like CF₃I are gases and require appropriate handling in a well-ventilated fume hood.[3]
-
Hypervalent Iodine Reagents: Togni's reagents, while generally stable, can decompose violently upon heating. They should be handled with appropriate personal protective equipment and not heated as solids.[16]
-
Always consult the Safety Data Sheet (SDS) for any reagent you are using.
Section 3: Visualizing Catalytic Cycles
Understanding the proposed catalytic cycle can aid in troubleshooting and optimization. Below are simplified diagrams for common trifluoromethylation reactions.
Diagram 1: Generalized Photoredox Catalytic Cycle for C-H Trifluoromethylation
Caption: Simplified photoredox cycle for C-H trifluoromethylation.
Diagram 2: Decision Workflow for Catalyst Selection
Caption: Decision tree for initial catalyst selection.
References
-
ResearchGate. (n.d.). The optimization of reaction conditions for trifluoromethylation of... Retrieved February 3, 2026, from [Link]
-
ACS Publications. (n.d.). Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. Retrieved February 3, 2026, from [Link]
-
Organic Letters. (2020). NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent. Retrieved February 3, 2026, from [Link]
-
DSpace@MIT. (n.d.). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Photoredox catalytic trifluoromethylation of heteroarenes. Retrieved February 3, 2026, from [Link]
-
PNAS. (2011). Innate C-H trifluoromethylation of heterocycles. Retrieved February 3, 2026, from [Link]
-
SpringerLink. (2021). Recent advances in transition-metal-free trifluoromethylation with Togni's reagents. Retrieved February 3, 2026, from [Link]
-
DSpace@MIT. (n.d.). Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Current State of Microflow Trifluoromethylation Reactions. Retrieved February 3, 2026, from [Link]
-
NIH. (n.d.). Innate C-H trifluoromethylation of heterocycles. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (n.d.). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. Retrieved February 3, 2026, from [Link]
-
RSC Publishing. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (n.d.). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Retrieved February 3, 2026, from [Link]
-
CONICET. (n.d.). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Retrieved February 3, 2026, from [Link]
-
ScienceDirect. (n.d.). An overview of reductive trifluoromethylation reactions using electrophilic ‘+CF3’ reagents. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (n.d.). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2016). (PDF) Trifluoromethylated Heterocycles. Retrieved February 3, 2026, from [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved February 3, 2026, from [Link]
-
NIH. (n.d.). Trifluoromethylated heterocycles. Retrieved February 3, 2026, from [Link]
-
PubMed. (n.d.). Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (n.d.). Catalyst-Free Synthesis of Trifluoromethylated Five- and Seven-Membered Nitrogen-Containing Heterocycles via Aza-Michael Addition and Lactamization of Trifluoroethylene Oxindoles. Retrieved February 3, 2026, from [Link]
-
NIH. (n.d.). Catalysis for Fluorination and Trifluoromethylation. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds. Retrieved February 3, 2026, from [Link]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (n.d.). General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2018). (PDF) Recent Trifluoromethylation Reactions. A Mini Review Paper. Retrieved February 3, 2026, from [Link]
-
Science. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Retrieved February 3, 2026, from [Link]
-
ChemRxiv. (n.d.). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Retrieved February 3, 2026, from [Link]
-
Taylor & Francis. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Retrieved February 3, 2026, from [Link]
-
RSC Publishing. (2015). Catalytic activation of a single C–F bond in trifluoromethyl arenes. Retrieved February 3, 2026, from [Link]
Sources
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides [dspace.mit.edu]
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- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: Biological Activity of Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate vs. Non-Fluorinated Analogs
Executive Summary: The Fluorine Effect in Pyrrole Scaffolds
In modern medicinal chemistry, the substitution of hydrogen or methyl groups with a trifluoromethyl (-CF₃) moiety is a strategic "bioisosteric replacement" designed to alter pharmacokinetics without fundamentally changing the molecular skeleton.
This guide objectively compares ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate (5-CF₃-EPC) against its non-fluorinated analogs (e.g., ethyl 5-methyl-1H-pyrrole-2-carboxylate or the unsubstituted ethyl 1H-pyrrole-2-carboxylate).
Key Finding: While non-fluorinated analogs often suffer from rapid metabolic oxidation at the C5 position, the 5-CF₃-EPC motif exhibits superior metabolic stability and enhanced lipophilicity (LogP). However, biological potency is context-dependent: the electron-withdrawing nature of CF₃ can enhance binding in hydrophobic pockets but may reduce potency in targets requiring high electron density at the pyrrole nitrogen.
Physicochemical Profile: The Drivers of Activity[1][2]
The biological divergence between the fluorinated and non-fluorinated species is driven by three core physical parameters: Lipophilicity, pKa, and Steric Bulk.
Table 1: Comparative Physicochemical Properties
| Property | 5-CF₃-EPC (Fluorinated) | 5-CH₃-EPC (Methyl Analog) | 5-H-EPC (Unsubstituted) | Impact on Bioactivity |
| Lipophilicity (cLogP) | ~2.4 - 2.8 | ~1.8 | ~1.4 | CF₃ significantly increases membrane permeability, aiding intracellular target access [1]. |
| Electronic Effect (Hammett σ) | Strong Electron Withdrawing (σp = 0.54) | Weak Electron Donating (σp = -0.17) | Neutral | CF₃ reduces the basicity of the pyrrole NH, potentially altering H-bond donor capability. |
| Metabolic Stability | High (Blocks C5 oxidation) | Low (Benzylic-like oxidation prone) | Moderate | CF₃ prevents CYP450-mediated hydroxylation at the exposed C5 position. |
| Steric Volume (Van der Waals) | ~42 ų | ~24 ų | ~7 ų | The CF₃ group is bulky (similar to isopropyl), which can induce steric clashes in tight binding pockets [2]. |
Biological Performance Analysis
Antimicrobial Activity
Fluorinated pyrroles generally exhibit superior antimicrobial profiles compared to their non-fluorinated counterparts due to enhanced cellular uptake.
-
Mechanism: The 5-CF₃ group increases the lipophilicity of the ester, facilitating passive diffusion across the lipid-rich bacterial cell wall (particularly in Gram-positive strains like S. aureus).
-
Data Insight: In studies of pyrrole-based antimicrobial agents, analogs containing electron-withdrawing groups (like CF₃) often show 2-5x lower Minimum Inhibitory Concentrations (MIC) than unsubstituted analogs, provided the target binding site can accommodate the steric bulk [3].
-
Counter-Indication: If the mechanism of action involves the pyrrole ring acting as a nucleophile, the CF₃ group will deactivate the ring, potentially reducing efficacy compared to the 5-CH₃ analog.
Antitubercular Activity (The "Steric Limit")
While CF₃ is generally advantageous, it is not a universal enhancer. A study on MmpL3 inhibitors (a target in Mycobacterium tuberculosis) revealed a critical limitation.
-
Observation: In pyrrole-2-carboxamide derivatives, replacing a bulky lipophilic group with a 5-CF₃ moiety actually decreased potency compared to 2-adamantyl analogs [4].
-
Causality: The MmpL3 binding pocket requires a specific hydrophobic shape. While CF₃ is lipophilic, its electron-withdrawing nature reduced the binding enthalpy compared to the electron-rich alkyl groups, proving that "fluorine scan" optimization must balance electronics with sterics.
Anticancer Potential (HIF-1 Inhibition)
Pyrrole-2-carboxylate derivatives serve as precursors to inhibitors of Hypoxia-Inducible Factor 1 (HIF-1).
-
Performance: The 5-CF₃ variants typically show prolonged half-lives in plasma stability assays. The metabolic blockade at the C5 position prevents rapid clearance, allowing for sustained suppression of tumor angiogenesis compared to the 5-H analogs which are rapidly metabolized [5].
Mechanistic Logic & SAR Decision Tree
The following diagram illustrates the decision logic for selecting between the CF₃, CH₃, or H variants during lead optimization.
Figure 1: Strategic decision tree for selecting 5-substituted pyrrole-2-carboxylates based on metabolic and structural requirements.
Experimental Protocols
To ensure reproducibility, the following protocols cover the synthesis of the core scaffold and a standardized biological assay.
Protocol: Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Note: This synthesis utilizes a [3+2] cycloaddition strategy, avoiding harsh fluorinating reagents.
Reagents:
-
Ethyl 4,4,4-trifluoro-2-butynoate (Dipolarophile)
-
Tosylmethyl isocyanide (TosMIC) derivative or Sarcosine ethyl ester (depending on specific route)
-
Base: NaH or DBU
-
Solvent: THF or DMSO
Workflow:
-
Activation: Dissolve the isocyanide precursor in dry THF under Argon atmosphere.
-
Cycloaddition: Add Ethyl 4,4,4-trifluoro-2-butynoate dropwise at -78°C.
-
Base Addition: Slowly add NaH (1.2 eq). The CF₃ group activates the alkyne, facilitating the nucleophilic attack.
-
Reflux: Allow to warm to RT and reflux for 4 hours.
-
Purification: Quench with NH₄Cl. Extract with EtOAc. Purify via silica gel chromatography (Hexane:EtOAc 8:2).
-
Validation: Confirm structure via ¹⁹F-NMR (Singlet around -62 ppm).
-
Protocol: Comparative Antiproliferative Assay (MTT)
Objective: Determine IC₅₀ values of CF₃ vs. non-fluorinated analogs in cancer cell lines (e.g., HeLa, MCF-7).
Steps:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Prepare stock solutions of 5-CF₃-EPC and 5-CH₃-EPC in DMSO. Serial dilute to 0.1, 1, 10, 50, 100 µM.
-
Control: DMSO vehicle (0.1% final concentration).
-
-
Incubation: Treat cells for 48h at 37°C.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
-
Self-Validation: If IC₅₀ of Reference Drug (e.g., 5-Fluorouracil) deviates >20% from historical data, discard run.
-
Visualizing the Assay Workflow
Figure 2: Standardized workflow for evaluating the antiproliferative potency of pyrrole derivatives.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Raimondi, M. V., et al. (2019). Bioactive pyrrole-based compounds with target selectivity.[1][2] European Journal of Medicinal Chemistry. Link
-
Zhang, B., et al. (2020).[3] Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Journal of Medicinal Chemistry. Link
-
Al-Mulla, A. (2025).[4][5][6] Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management. Scientific Reports. Link
Sources
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- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]
- 4. Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate proper disposal procedures
Executive Summary: The Fluorine Factor
As researchers, we often treat organic esters as routine combustible waste. However, ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate (CAS: 1414887-27-6) requires a distinct disposal protocol due to the trifluoromethyl (
Unlike standard hydrocarbons, the
Core Directive: This compound must be classified and segregated as Halogenated Organic Waste . Under no circumstances should it be combined with non-halogenated solvent waste streams.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material identity. This compound is typically a solid at room temperature.
| Parameter | Specification |
| Chemical Name | Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate |
| CAS Number | 1414887-27-6 |
| Molecular Formula | |
| Molecular Weight | 207.15 g/mol |
| Physical State | Solid (White to off-white powder/crystals) |
| Key Hazards | Irritant (Skin/Eye/Resp), Harmful if Swallowed |
| GHS Codes | H315, H319, H335, H302 |
| Waste Class | Halogenated Organic (Do not drain dispose) |
Pre-Disposal Stabilization & Segregation
Effective disposal starts at the bench. The following protocols prevent cross-contamination and ensure regulatory compliance (RCRA).
A. Solid Waste (Pure Compound)
-
Container: Collect in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling: Label clearly as "Solid Waste: Halogenated Organics." Explicitly write the full chemical name.
-
Incompatibility: Do not mix with strong oxidizers or alkali metals (e.g., Sodium metal), as fluorinated compounds can react violently under specific reducing conditions.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Segregation Rule: If the compound is dissolved in a solvent (e.g., Ethyl Acetate, DCM, Methanol), the entire solution is now Halogenated Waste.
-
Why? Even trace amounts of fluorinated material render a non-halogenated solvent stream unsuitable for fuel blending (a common, cheaper disposal method).
-
Action: Pour into the "Halogenated Solvent" carboy (Red Can/Jerrycan).
-
pH Check: If the waste stream is acidic (e.g., from hydrolysis), neutralize to pH 6-8 with Sodium Bicarbonate (
) before adding to the drum to prevent drum corrosion and gas buildup.
C. Contaminated Debris (Sharps, Gloves, Weigh Boats)
-
Protocol: Place contaminated gloves, paper towels, and weigh boats into a clear plastic bag (2-mil thickness minimum).
-
Disposal: Seal the bag and place it into the "Hazardous Solid Debris" drum. Do not place in regular trash; fluorinated organics are persistent environmental pollutants.
Operational Workflow: The Decision Matrix
The following logic flow dictates the handling of the material based on its physical state and purity.
Figure 1: Decision matrix for segregating fluorinated pyrrole waste streams.
The "Black Box": Incineration & Destruction Chemistry
To build trust with your Environmental Health & Safety (EHS) team, it is vital to understand what happens to this waste after it leaves your lab. This explains why we pay a premium for halogenated waste disposal.
The Mechanism of Destruction:
-
High-Temperature Oxidation: The waste is injected into a rotary kiln incinerator operating at
. This temperature is required to rupture the chemically inert bonds [1]. -
Acid Gas Generation: The fluorine atoms combine with hydrogen (from the fuel or the molecule itself) to form Hydrogen Fluoride (
) gas. -
Scrubbing (Neutralization): The exhaust gas passes through a wet scrubber spraying a caustic slurry (Calcium Hydroxide or Sodium Hydroxide). The
reacts to form Calcium Fluoride ( , fluorspar), a non-toxic mineral salt [2].
Why this matters: If you mislabel this as "Non-Halogenated," it might be sent to a fuel-blending facility (cement kiln) that lacks adequate acid scrubbers. This would result in the illegal release of corrosive
Figure 2: The industrial destruction pathway for trifluoromethylated organics, converting hazardous HF into inert salts.
Regulatory Compliance (RCRA)
In the United States, this waste must be coded correctly on the manifest. While "Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate" is not explicitly P-listed or U-listed, it defaults to characteristic codes based on the mixture.
-
D001 (Ignitable): If dissolved in flammable solvents (Ethyl Acetate, MeOH).
-
F003/F005: If spent solvents are involved.[1]
-
Halogenated Organic N.O.S. (Not Otherwise Specified): The catch-all for the solid material.
Labeling Requirement: Labels must read: "Hazardous Waste - Halogenated Organic Solids. Contains: Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate." [2]
References
-
Tsang, W., Burgess, D.R., & Babushok, V. (1995). The Combustion of Highly Fluorinated Organic Compounds. University of Utah / American Flame Research Committee. Link
-
United States Environmental Protection Agency (EPA). (2024).[3][4] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Link
-
BenchChem. (2025).[5] Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals. (Extrapolated for fluorinated organic stability). Link
-
MySkinRecipes. Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate Product Specifications. (Source for CAS/Physical Data). Link
Sources
Personal protective equipment for handling ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
CAS Number: 1414887-27-6
Formula:
Executive Summary & Chemical Context
From the Desk of the Senior Application Scientist:
Handling fluorinated heterocycles requires a shift in mindset from standard organic synthesis. While Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a valuable intermediate for central nervous system (CNS) and anti-inflammatory drug discovery [1], its safety profile is defined by the trifluoromethyl (
The "Why" Behind the Protocol:
The
-
Enhanced Bioavailability: The lipophilicity facilitates rapid dermal absorption. If dissolved in a carrier solvent (like DMSO or DCM), this compound can penetrate the skin barrier faster than non-fluorinated pyrrole analogs.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. If absorbed, the body struggles to metabolize it, potentially leading to longer retention times [1].
This guide treats the compound not just as a skin irritant, but as a bioactive agent requiring strict containment.
Risk Assessment & Hazard Identification
Based on GHS Classifications for Fluorinated Pyrrole Derivatives [2, 3]
| Hazard Category | GHS Code | Signal Word | Description | Mechanistic Insight |
| Skin Irritation | H315 | Warning | Causes skin irritation.[2][3][4] | Pyrrole nitrogen can act as a weak acid/nucleophile; |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[2][3] | Crystalline dust is abrasive and chemically reactive with mucous membranes. |
| STOT - SE | H335 | Warning | May cause respiratory irritation.[3] | Inhalation of fine dust triggers inflammation in the upper respiratory tract. |
Critical Warning: While often labeled "Irritant," treat all fluorinated drug intermediates as Potentially Bioactive . Do not rely solely on the lack of a "Toxic" skull-and-crossbones symbol.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system . We rely on engineering controls (fume hoods) as the primary defense, with PPE as the fail-safe.
| Body Area | Primary PPE | Secondary/Conditional PPE | Technical Rationale |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | N95/P100 Respirator (Only if working outside hood or cleaning spills) | The compound is a solid at RT. Static electricity can cause particle dispersion during weighing. |
| Hand Protection | Nitrile Gloves (Min thickness: 0.11 mm) | Double Gloving (Required when solvated in DCM/THF) | Standard nitrile resists the solid well. However, if dissolved in halogenated solvents, permeation breakthrough occurs in <5 mins. Change gloves immediately upon splash. |
| Eye Protection | Chemical Splash Goggles | Face Shield (If handling >5g or conducting vigorous reflux) | Safety glasses are insufficient for fine powders that can drift around side shields. |
| Body | Lab Coat (Cotton/Poly blend, buttoned) | Chemical Apron (For scale-up >10g) | Prevents accumulation of dust on street clothes. |
Operational Protocol: Step-by-Step Handling
Phase A: Weighing & Transfer (The High-Risk Step)
Most exposure incidents occur here due to static-induced powder flight.
-
Static Mitigation: Use an anti-static gun or ionizing bar inside the balance enclosure if the powder is "fly-away."
-
Taring: Tare the receiving vessel (flask) before adding the solid. Avoid using weighing boats; weigh directly into the tared flask or a glass weighing funnel to minimize transfer steps.
-
Solvent Trap: If adding solvent immediately, clamp the flask first. Add the solvent (e.g., Ethanol, DCM) slowly down the side to wash residual powder into the bulk liquid.
Phase B: Reaction Setup
-
Inert Atmosphere: While the
group stabilizes the ring, the pyrrole NH remains sensitive to oxidation. Run reactions under Nitrogen ( ) or Argon. -
Temperature Control: If using strong bases (e.g., NaH) to deprotonate the pyrrole, significant exotherms may occur. Cool the reaction vessel to 0°C before base addition.
Phase C: Waste Disposal (Crucial Compliance)
Strict segregation is required due to the Fluorine content.
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in Hazardous Solid Waste . Do not use regular trash.
-
Liquid Waste: Segregate into Halogenated Organic Waste .
-
Why? Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the trifluoromethyl compound renders the entire mixture "Halogenated" for incineration purposes. Mislabeling this causes expensive compliance violations [4].
-
Decision Logic & Workflow Visualization
The following diagram illustrates the "Go/No-Go" decision process for handling this compound safely.
Figure 1: Operational decision tree for selecting PPE and Engineering Controls based on the physical state of the fluorinated pyrrole.
Emergency Response Procedures
In case of Exposure:
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes.[3] The lipophilic nature requires thorough mechanical washing (soap) to remove it from skin oils.
-
Eye Contact: Flush with water for 15 minutes.[3] Lift eyelids to ensure removal of trapped particulates.
-
Spill Cleanup (Solid): Do not dry sweep (creates dust). Wet a paper towel with ethanol, lay it over the powder, and wipe up to capture particulates. Dispose of as hazardous waste.[5][6]
References
-
MySkinRecipes/Chemical Data. Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate Product Description & Pharmacological Utility. Retrieved from
-
PubChem. Ethyl 5-fluoro-1H-pyrrole-2-carboxylate (Analog Safety Data). National Library of Medicine. Retrieved from [Link]
-
C&EN Uncovered. Solvent Waste Levels and Disposal Regulations. Chemical & Engineering News. Retrieved from [Link][7]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
